(R)-BINAP
描述
属性
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALRAIOVNYAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913327 | |
| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76189-55-4, 98327-87-8, 76189-56-5 | |
| Record name | (+)-BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binap, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binap, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binap, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BINAP, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAP, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAP, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of (R)-BINAP in Asymmetric Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms governing the action of the (R)-BINAP ligand in ruthenium-catalyzed asymmetric hydrogenation. This compound, or (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, is a cornerstone C2-symmetric chiral diphosphine ligand that has revolutionized enantioselective synthesis, particularly in the production of chiral alcohols and amino acids which are vital building blocks in the pharmaceutical industry.[1][2] This document details the catalytic cycles for various substrates, presents quantitative performance data, and provides standardized experimental protocols.
Introduction to this compound and its Catalytic Systems
This compound's efficacy stems from its atropisomeric chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[1][2] This rigid and well-defined chiral environment is transferred to the metal center, most commonly ruthenium(II), creating a highly effective asymmetric catalyst.[3] The steric arrangement of the four phenyl groups on the phosphorus atoms creates a chiral pocket that dictates the facial selectivity of substrate coordination and subsequent hydrogen delivery.[4]
The most common catalytic systems involve Ru(II) precursors complexed with this compound. Depending on the substrate, these systems can be broadly categorized into two main types:
-
Ru-BINAP dicarboxylate complexes: Effective for the hydrogenation of functionalized olefins, such as α-(acylamino)acrylic esters and allylic alcohols.[5][6]
-
Ru-BINAP/diamine complexes: Highly efficient for the asymmetric hydrogenation of a wide range of prochiral ketones, including simple aromatic and aliphatic ketones.[7][8] The addition of a chiral diamine ligand, such as (R,R)-DPEN (1,2-diphenylethylenediamine), and a base is often crucial for high catalytic activity and enantioselectivity.[7]
Mechanistic Pathways
The mechanism of hydrogenation with Ru/(R)-BINAP catalysts is highly dependent on the nature of the substrate. Two primary, well-elucidated mechanisms are the "monohydride-unsaturate" pathway for olefins and the "metal-ligand bifunctional" mechanism for ketones.
Asymmetric Hydrogenation of Olefins: The Monohydride Mechanism
The asymmetric hydrogenation of α-(acylamino)acrylic esters, key precursors to chiral amino acids, with Ru(OAc)₂[this compound] proceeds via a monohydride mechanism.[5][9] This is in contrast to the dihydride mechanism observed with rhodium-based catalysts.[5]
The key steps of the catalytic cycle are as follows:
-
Catalyst Activation: The Ru(II) diacetate precatalyst reacts with H₂ to form a ruthenium monohydride species, which is the active catalyst.
-
Substrate Coordination: The olefinic substrate coordinates to the ruthenium monohydride complex in a bidentate fashion through the double bond and the amide carbonyl oxygen.
-
Migratory Insertion: The coordinated olefin undergoes migratory insertion into the Ru-H bond, forming a five-membered metallacycle intermediate. This step is reversible and determines the enantioselectivity.[5][9]
-
Hydrogenolysis: The Ru-C bond of the metallacycle is cleaved by a molecule of H₂ (major pathway) or a protic solvent like methanol (B129727) (minor pathway) to release the saturated product and regenerate the ruthenium monohydride catalyst.[5][9]
The turnover-limiting step is the hydrogenolysis of the metallacyclic intermediate.[5][9]
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
(R)-BINAP Ligands: A Comprehensive Technical Guide to Electronic and Steric Properties
For Researchers, Scientists, and Drug Development Professionals
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand that has established itself as an indispensable tool in asymmetric catalysis. Its unique C₂-symmetric, atropisomeric structure, arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone, creates a well-defined chiral environment when complexed with transition metals. This steric and electronic control is fundamental to its success in a wide array of enantioselective transformations, making it a ligand of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]
This in-depth technical guide provides a comprehensive overview of the core electronic and steric properties of this compound ligands. It details the experimental protocols for their determination and presents quantitative data to facilitate ligand selection and catalyst design for researchers in drug development and chemical synthesis.
Electronic Properties of this compound Ligands
The electronic nature of this compound is a key determinant of its reactivity and catalytic activity. The phosphorus atoms of the diphenylphosphino groups act as Lewis bases, donating electron density to the coordinated metal center. The electronic properties of the ligand can be finely tuned by introducing substituents on the phenyl rings or the binaphthyl backbone. These modifications alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the stability and reactivity of the resulting metal complex.
Two primary parameters are used to quantify the electronic properties of phosphine (B1218219) ligands: the Tolman Electronic Parameter (TEP) and Hammett substituent constants.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), denoted as ν(CO), is an experimentally determined value that quantifies the net electron-donating ability of a phosphine ligand.[1] It is measured by the A₁ stretching frequency of the carbonyl group in a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy. A more electron-donating ligand increases the electron density on the nickel center, which in turn leads to stronger π-backbonding to the antibonding π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3]
Table 1: Calculated Tolman Electronic Parameter (TEP) for BINAP
| Ligand | Complex | TEP (ν(CO) in cm⁻¹) |
| BINAP | [Pd(0)(BINAP)(CO)] | 2066.5 |
Note: This value is calculated and serves as a reference point for the electronic donating ability of the BINAP ligand.
Hammett Parameters (σ)
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[5] While BINAP itself does not have a Hammett parameter, the electronic effects of substituents on its phenyl or naphthyl rings can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
A linear relationship has been observed between the carbonyl stretching frequencies of [RhCl(BINAP)(CO)] complexes and the Hammett σ-values of substituents on the BINAP ligand.[6] This demonstrates that the electronic properties of BINAP can be systematically tuned. Electron-donating groups (EDGs) on the aryl rings increase the electron density on the phosphorus atoms, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a weaker σ-donor.[3]
Table 2: Hammett Constants for Common Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 | Electron-withdrawing |
| -CF₃ | 0.54 | Electron-withdrawing |
| -NO₂ | 0.78 | Electron-withdrawing |
Note: These are general Hammett constants for para-substituents on a benzene (B151609) ring and can be used to estimate the electronic effect of substitution on the phenyl groups of BINAP.
Steric Properties of this compound Ligands
The steric environment created by the this compound ligand is crucial for achieving high enantioselectivity in catalytic reactions. The bulky phenyl and naphthyl groups create a chiral pocket around the metal center, which dictates the orientation of the substrate during the catalytic cycle. The key steric parameters for diphosphine ligands like BINAP are the bite angle and the cone angle.
Bite Angle
The natural bite angle (βn) of a diphosphine ligand is defined as the preferred P-M-P angle, where M is the metal center, determined solely by the ligand backbone. For BINAP, the natural bite angle is approximately 93°.[7] This relatively wide bite angle is a consequence of the geometry of the binaphthyl backbone and plays a significant role in determining the geometry and reactivity of the metal complex.
Cone Angle
The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[8] For a bidentate ligand like BINAP, the cone angle is a more complex parameter to define than for a monodentate phosphine. An increase in the bite angle of a chelating ligand can result in an increase of the effective cone angle.[9]
Table 3: Steric Parameters of this compound
| Parameter | Value |
| Natural Bite Angle (βn) | ~93° |
| Dihedral Angle | ~90° |
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined using Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Synthesis of the [LNi(CO)₃] complex: The phosphine ligand (L) is reacted with a stoichiometric amount of tetracarbonylnickel(0) (Ni(CO)₄) in an inert solvent such as dichloromethane (B109758) or hexane (B92381) under an inert atmosphere. Caution: Ni(CO)₄ is highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
Sample Preparation: A dilute solution of the freshly prepared [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., CH₂Cl₂) is prepared.
-
IR Spectrum Acquisition: The IR spectrum of the solution is recorded on an FTIR spectrometer.
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This is typically the most intense and highest frequency band in the carbonyl region (around 2050-2100 cm⁻¹).[1][10] This frequency is the Tolman Electronic Parameter.
Determination of Hammett Constants (σ)
Hammett constants are typically determined by measuring the acid dissociation constant (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of benzoic acid itself. Potentiometric titration is a common method for this determination.
Methodology:
-
Preparation of Solutions: Standardized solutions of a strong base (e.g., NaOH) and the substituted benzoic acids in a suitable solvent (e.g., 50% ethanol/water) are prepared.
-
Titration: A known volume of the substituted benzoic acid solution is titrated with the standardized strong base solution using a pH meter to monitor the pH.
-
Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Calculation of σ: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).[2][11]
Determination of Steric Parameters
X-ray Crystallography for Cone and Bite Angle Determination:
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal-BINAP complex, from which precise bond lengths and angles, including the bite angle and cone angle, can be measured.
Methodology:
-
Crystal Growth: High-quality single crystals of the metal-(R)-BINAP complex are grown from a supersaturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.[12]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Data Analysis: The P-M-P bond angle (bite angle) and the cone angle are measured from the refined crystal structure using specialized software.
NMR Spectroscopy for Bite Angle Determination in Solution:
While X-ray crystallography provides solid-state data, NMR spectroscopy can provide insights into the ligand's conformation and the bite angle in solution. The bite angle can be inferred from the analysis of NMR parameters such as coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations, often in combination with computational modeling.
Methodology:
-
Sample Preparation: A solution of the metal-(R)-BINAP complex is prepared in a suitable deuterated solvent.
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ³¹P, COSY, NOESY) are performed.
-
Data Analysis: The chemical shifts, coupling constants, and NOE correlations are analyzed to determine the solution-state conformation of the complex.
-
Bite Angle Estimation: The experimental NMR data is often used in conjunction with computational modeling (e.g., DFT calculations) to determine the most probable solution-state structure and estimate the bite angle.
Conclusion
The electronic and steric properties of this compound ligands are intricately linked and play a decisive role in their performance in asymmetric catalysis. A thorough understanding and quantification of these properties through parameters like the Tolman Electronic Parameter, Hammett constants, bite angle, and cone angle are essential for the rational design of catalysts with improved activity and enantioselectivity. The experimental protocols outlined in this guide provide a framework for researchers to characterize novel BINAP derivatives and further advance the field of asymmetric synthesis, with significant implications for the development of new pharmaceuticals and other chiral molecules.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yanggroup.weebly.com [yanggroup.weebly.com]
The Evolution of a Privileged Ligand: A Technical Guide to the Historical Development of BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of the axially chiral ligand, BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), and its profound impact on the field of asymmetric catalysis. From its initial synthesis to its widespread application in the production of enantiomerically pure compounds, BINAP has earned its status as a "privileged ligand." This document provides a comprehensive overview of its discovery, the evolution of its synthesis, its catalytic applications with detailed performance data, and the experimental protocols that underpin its use.
The Genesis of an Atropisomeric Pioneer
The story of BINAP begins in 1980, when Ryōji Noyori and his research group first reported its synthesis and application.[1][2] This C₂-symmetric diphosphine ligand, unique for its axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond of the binaphthyl backbone, was a landmark discovery.[3][4] This structural feature, with a dihedral angle of approximately 90 degrees between the naphthyl rings, creates a well-defined and effective chiral environment when complexed with transition metals.[1][3]
The initial syntheses of optically pure BINAP were challenging, often involving tedious resolution of the racemic mixture.[5][6] A significant advancement came with the development of methods starting from the more readily available racemic 2,2′-dihydroxy-1,1′-binaphthyl (BINOL).[6] Over the years, synthetic routes have been refined to improve efficiency and scalability, including nickel-catalyzed phosphine (B1218219) insertion methods.[2][5]
The true impact of BINAP was realized through its application in asymmetric catalysis. Noyori's pioneering work on rhodium and ruthenium complexes of BINAP for asymmetric hydrogenation demonstrated exceptionally high enantioselectivities for a variety of substrates.[1][7] This breakthrough was instrumental in the industrial synthesis of (-)-menthol and ultimately led to Ryōji Noyori being awarded the Nobel Prize in Chemistry in 2001.[1]
Quantitative Performance of BINAP and its Derivatives in Asymmetric Hydrogenation
The versatility and efficacy of BINAP and its derivatives are best illustrated through their performance in asymmetric hydrogenation reactions. The following tables summarize key quantitative data for various substrates, showcasing the high enantiomeric excess (ee%), turnover numbers (TON), and turnover frequencies (TOF) achieved with BINAP-metal complexes.
Table 1: Asymmetric Hydrogenation of Olefins Catalyzed by BINAP-Metal Complexes
| Catalyst System | Substrate | Product | ee% | TON | TOF (s⁻¹) | Reference |
| Ru(OAc)₂((S)-BINAP) | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | - | - | [8][9] |
| Rh((S)-BINAP)(COD)BF₄ | (Z)-α-(Benzamido)cinnamic acid | N-Benzoyl-D-phenylalanine | 93-100 | - | - | [8] |
| Ru((S)-H₈-BINAP)(OAc)₂ | 2-Methylcinnamic acid | (S)-2-Phenylpropanoic acid | 89 | - | - | [10] |
Table 2: Asymmetric Hydrogenation of Ketones Catalyzed by BINAP-Metal Complexes
| Catalyst System | Substrate | Product | ee% | TON | TOF (s⁻¹) | Reference |
| RuCl₂((S)-BINAP)(dmf) | Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | >99 | 100,000 | - | [2] |
| trans-RuH(η¹-BH₄)((S)-xylbinap)((S,S)-dpen) | Acetophenone | (R)-1-Phenylethanol | 99 | 100,000 | - | [11] |
| Ru/BINAP/Daipen complex | Simple Aromatic Ketones | Chiral Aromatic Alcohols | up to 99.8 | >1,000,000 | >600 | [1][12] |
Note: Reaction conditions such as solvent, temperature, pressure, and substrate-to-catalyst ratio can significantly influence catalytic performance. The data presented is for comparative purposes and is derived from the cited literature.
Experimental Protocols
To provide a practical understanding of the application of BINAP, this section details generalized experimental protocols for the synthesis of a BINAP ligand and a representative asymmetric hydrogenation reaction.
Synthesis of (R)-(+)-BINAP from (R)-(+)-1,1'-Bi-2-naphthol
This protocol is a generalized representation of a common synthetic route.
Step 1: Preparation of the Ditriflate of (R)-(+)-1,1'-Bi-2-naphthol
-
In an oven-dried, single-necked flask under a nitrogen atmosphere, dissolve (R)-(+)-1,1'-bi-2-naphthol in dry methylene (B1212753) chloride.[13]
-
Cool the solution to 5–10 °C using an ice bath.
-
Add dry pyridine, followed by the slow addition of triflic anhydride.[13]
-
Allow the reaction mixture to stir at room temperature overnight.[13]
-
Work up the reaction by washing with aqueous acid, followed by brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product to yield the ditriflate as a white solid.[13]
Step 2: Nickel-Catalyzed Phosphinylation
-
In an oven-dried, nitrogen-purged flask, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) and anhydrous dimethylformamide (DMF).[13]
-
Add diphenylphosphine (B32561) and heat the resulting solution to 100 °C.[13]
-
In a separate flask, dissolve the chiral ditriflate of binaphthol and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.[13]
-
Transfer the solution of the ditriflate and DABCO to the reaction flask containing the nickel catalyst.
-
Maintain the reaction at 100 °C and add additional portions of diphenylphosphine over several hours.[13]
-
Monitor the reaction until the ditriflate is consumed.
-
Cool the reaction mixture and collect the product by filtration. Wash the solid with methanol (B129727) and dry under vacuum to yield (R)-(+)-BINAP.[13]
Asymmetric Hydrogenation of an α-(Acylamino)acrylic Ester
This protocol outlines a general procedure for the asymmetric hydrogenation of an enamide using a Ru-BINAP catalyst.
-
In a glovebox, charge a pressure-resistant reaction vessel with the Ru(OAc)₂((S)-BINAP) catalyst and the α-(acylamino)acrylic ester substrate.
-
Add a degassed solvent, such as methanol, to the vessel.[8]
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizing the Development and Mechanism of BINAP
To better illustrate the key concepts surrounding BINAP, the following diagrams have been generated using the DOT language.
Caption: A timeline illustrating the major milestones in the historical development of BINAP ligands.
Caption: A generalized workflow for a typical asymmetric hydrogenation experiment using a BINAP-based catalyst.
Caption: A simplified representation of the catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation of a ketone.
Conclusion
The development of BINAP represents a paradigm shift in asymmetric catalysis. Its unique structural features, high catalytic activity, and broad applicability have made it an indispensable tool for the synthesis of complex chiral molecules. The ongoing research into BINAP derivatives continues to push the boundaries of enantioselectivity and catalytic efficiency, ensuring that the legacy of this remarkable ligand will endure for many years to come. This guide has provided a comprehensive overview of the historical context, quantitative performance, and practical application of BINAP, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
(R)-BINAP: A Technical Guide for Researchers
Introduction
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment when coordinated to a metal center, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the CAS number, physical properties, and a key application of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Data: this compound
The fundamental identification and physical characteristics of this compound are summarized below.
Chemical Identity
| Identifier | Value |
| Chemical Name | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| Synonyms | (R)-(+)-BINAP, (R)-(+)-(1,1′-Binaphthalene-2,2′-diyl)bis(diphenylphosphine) |
| CAS Number | 76189-55-4[1][2] |
| Molecular Formula | C₄₄H₃₂P₂[1][3][4] |
| Molecular Weight | 622.67 g/mol [2][5] |
Physical Properties
A compilation of the key physical properties of this compound is presented in the following table.
| Property | Value |
| Appearance | White to off-white, light yellow, or beige powder or crystals.[4][5][6][7] |
| Melting Point | 239-241 °C (lit.)[2][5][8][9] |
| 283-286 °C (lit.)[1][4] | |
| Solubility | Insoluble in water.[1][4][9] Slightly soluble in benzene (B151609) and chloroform.[1] |
| Optical Rotation | [α]²⁰/D +222° (c = 0.5% in benzene)[2][8] |
| [α]²⁵/D +229° (c = 0.32 in benzene) | |
| [α]D +224.5° (c=0.7, C₆H₆) | |
| α: 240º (c=0.3, toluene)[4] | |
| Sensitivity | Air sensitive.[1] |
| Storage | Inert atmosphere, Room Temperature.[1][4] |
Application in Asymmetric Catalysis: Noyori Asymmetric Hydrogenation
This compound is a cornerstone ligand in the Noyori asymmetric hydrogenation, a powerful method for the enantioselective reduction of ketones and olefins.[1] When complexed with ruthenium, this compound forms a highly active and selective catalyst. The combination of a Ru(II) precursor, this compound, a chiral diamine, and a base is particularly effective for the hydrogenation of prochiral ketones to chiral secondary alcohols.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone (B1666503)
The following protocol is a representative example for the asymmetric hydrogenation of acetophenone, a common substrate used to evaluate catalyst performance.
Materials:
-
trans-[RuCl₂( this compound)( (R,R)-DPEN)] (catalyst)
-
Acetophenone (substrate)
-
2-Propanol (solvent)
-
Potassium tert-butoxide (t-BuOK) in 2-propanol (1 M solution, base)
-
Schlenk flask
-
Parr stainless steel benchtop reactor or similar autoclave
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the catalyst (0.00172 mmol). The resulting mixture is degassed by three successive freeze-pump-thaw cycles.[5]
-
Base Addition: A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added to the reaction mixture.[5]
-
Hydrogenation: The solution is then transferred to a 50 mL Parr stainless steel benchtop reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm). The reaction is stirred at a controlled temperature (e.g., 30 °C) for the required duration.
-
Monitoring and Work-up: Reaction progress can be monitored by analyzing aliquots via GC or TLC. Upon completion, the reactor is carefully vented, and the remaining hydrogen is purged with an inert gas. The reaction is quenched, for example, with a saturated ammonium (B1175870) chloride solution.
-
Isolation and Purification: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Analysis: The enantiomeric excess of the 1-phenylethanol (B42297) product is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Logical Workflow
The mechanism of the Noyori asymmetric hydrogenation is understood to involve a metal-ligand bifunctional catalytic cycle. The following diagrams illustrate the logical workflow of the experimental setup and the catalytic cycle.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
(R)-BINAP Solubility: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), a pivotal chiral phosphine (B1218219) ligand in asymmetric catalysis. While precise quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information in common organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who utilize this compound in their synthetic endeavors.
Introduction
This compound is a C₂-symmetric chiral diphosphine ligand renowned for its efficacy in a wide array of transition metal-catalyzed asymmetric reactions, including hydrogenations, Heck reactions, and Suzuki-Miyaura couplings. The efficiency and outcome of these reactions are often critically dependent on the choice of solvent and the solubility of the catalyst complex, of which this compound is a key component. Understanding the solubility of this compound in various organic solvents is therefore essential for reaction optimization, catalyst preparation, and product purification.
This guide addresses the practical need for solubility data by summarizing the known qualitative solubility of this compound and providing a standardized methodology for its quantitative determination.
Solubility of this compound: A Qualitative Overview
Based on available literature and safety data sheets, this compound, a crystalline solid, exhibits a range of solubilities in common organic solvents. Generally, its large, non-polar, aromatic structure dictates its solubility profile. It is typically soluble in aromatic and chlorinated hydrocarbons, as well as ethereal solvents, and shows limited solubility in polar protic solvents and non-polar aliphatic hydrocarbons. A summary of this qualitative data is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Commonly used as solvents for reactions involving BINAP-metal complexes. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Frequently used for dissolving BINAP and its derivatives. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | THF is a common solvent for reactions and catalyst preparation. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble with heating | A solubility of 5 mg/mL in DMSO has been reported with the application of ultrasonic and heating to 60°C[1]. |
| Acetonitrile | Sparingly Soluble | ||
| Alcohols | Methanol, Ethanol | Sparingly to Insoluble | Polymeric derivatives of BINAP have been noted to precipitate upon the addition of methanol, indicating low solubility[2]. |
| Alkanes | Hexane, Heptane | Insoluble | |
| Water | Insoluble |
Note: "Soluble" implies that this compound can be dissolved to a practical concentration for synthetic applications. "Sparingly Soluble" suggests that dissolution is limited, and "Insoluble" indicates negligible solubility.
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5][6]
Materials and Equipment
-
This compound (solid, high purity)
-
Solvents of interest (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for aromatic compounds (e.g., C18)
-
Inert gas (Nitrogen or Argon) source and Schlenk line or glovebox (recommended due to the air-sensitivity of phosphines)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow.
Step-by-Step Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that the solution reaches saturation. A starting point is to add enough solid so that a significant amount remains undissolved upon visual inspection at the end of the experiment. b. Accurately add a known volume of the desired solvent to the vial. c. If working with air-sensitive materials, perform these steps in a glovebox or under a stream of inert gas. d. Securely cap the vial.
-
Equilibration: a. Place the vial in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.[5] c. After the equilibration period, cease agitation and allow the vial to stand at the same constant temperature for several hours to let the excess solid settle.
-
Sample Collection and Preparation: a. Carefully draw a sample from the clear supernatant using a syringe. b. Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.[7] c. Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[8] c. Inject the diluted sample solution into the HPLC. d. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
Spectroscopic Data of (R)-BINAP: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), a chiral phosphine (B1218219) ligand widely used in asymmetric catalysis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and ³¹P NMR.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.89 | d | 8.5 | Naphthyl-H |
| 7.83 | d | 8.2 | Naphthyl-H |
| 7.46 | ddd | 2.6, 8.5 | Naphthyl-H |
| 7.34 | ddd | 1.1, 6.9, 8.0 | Naphthyl-H |
| 7.18-7.04 | m | - | Phenyl-H |
| 6.91 | ddd | 1.2, 8.2, 6.9 | Naphthyl-H |
| 6.83 | d | 8.4 | Naphthyl-H |
| Solvent: CDCl₃, Frequency: 500 MHz[1] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 145.4, 145.1 | Naphthyl-C |
| 138.0, 137.5, 137.4 | Naphthyl-C |
| 135.6, 135.5 | Naphthyl-C |
| 134.3, 134.2, 134.1 | Phenyl-C |
| 133.5, 133.4, 133.2, 133.0, 132.9, 132.8 | Phenyl-C & Naphthyl-C |
| 130.5 | Naphthyl-C |
| 128.4, 128.1, 128.0 | Phenyl-C |
| 127.7, 127.5 | Naphthyl-C |
| 126.5 | Naphthyl-C |
| 125.7 | Naphthyl-C |
| Solvent: CDCl₃, Frequency: 125 MHz[1] |
Table 3: ³¹P NMR Data for this compound
| Chemical Shift (δ, ppm) |
| -14.9 |
| Solvent: CDCl₃, Frequency: 101 MHz[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The main absorption bands are listed below.
Table 4: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1437 | medium | P-Ph |
| 1090 | medium | P-Ph |
| Technique: KBr Pellet[1][2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion | Technique |
| 623.2074 | [M+H]⁺ | HRMS (FAB) |
| Note: Calculated for C₄₄H₃₃P₂: 623.2058[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
4.1 NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Cap the NMR tube and gently agitate it until the sample is fully dissolved.
-
-
Instrument Parameters:
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary compared to ¹H NMR.
-
³¹P NMR: Acquire the spectrum on a 101 MHz spectrometer.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an external standard for ³¹P NMR.[3]
-
4.2 IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.[5]
-
4.3 Mass Spectrometry (High-Resolution Mass Spectrometry - HRMS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent, such as dichloromethane (B109758) or toluene.
-
For Fast Atom Bombardment (FAB), the sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a probe tip.[1]
-
-
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
The high-resolution measurement provides an accurate mass, which can be used to confirm the elemental composition.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
References
(R)-BINAP: A Technical Guide to Commercial Availability, Synthesis, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP. It is an indispensable chiral phosphine (B1218219) ligand in modern asymmetric catalysis. This document covers its commercial availability from various suppliers, details on quality specifications, and in-depth experimental protocols for its synthesis and application in key chemical transformations.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and enantiomeric excess are critical parameters for its application in catalysis, and suppliers typically provide detailed certificates of analysis. Below is a summary of prominent suppliers and their typical product specifications.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Grade/Purity | Enantiomeric Excess (ee) | Available Quantities |
| Sigma-Aldrich | ≥97% | ≥99% | 100 mg, 500 mg, 1 g, 5 g |
| Strem Chemicals | 98% | >99% | 250 mg, 1 g, 5 g |
| MedChemExpress | ≥98.0% | ≥99% | 1 g, 5 g, 10 g |
| Otto Chemie Pvt. Ltd. | 98% | Not Specified | 250 mg, 1 g, 5 g, 25 g |
| Carl ROTH | ≥98% | Not Specified | 250 mg, 1 g, 5 g |
| TCI Chemicals | >98.0% | >99.0% | 1 g, 5 g, 25 g |
| Synthesis with Catalysts | >98% | ≥99% | 1 g, 10 g, 50 g, Bulk |
Note: Pricing is subject to change and depends on the quantity purchased. It is recommended to inquire directly with the suppliers for the latest pricing information.
Quality Control and Analysis
The efficacy of this compound in asymmetric catalysis is highly dependent on its chemical and optical purity. Suppliers employ a range of analytical techniques to ensure the quality of their products. A certificate of analysis is typically provided, detailing the results of these tests.
Key Quality Control Parameters:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A high chemical purity (typically >98%) is essential to avoid interference from impurities in the catalytic reaction.
-
Enantiomeric Excess (ee): This is the most critical parameter for a chiral ligand and is determined using chiral HPLC.[1][2] A high enantiomeric excess (≥99%) ensures high enantioselectivity in the catalyzed reaction.
-
Identity Confirmation: Techniques such as ¹H NMR, ³¹P NMR, and Mass Spectrometry are used to confirm the chemical structure of this compound.
-
Optical Rotation: The specific rotation is measured using a polarimeter and is an indicator of the enantiomeric purity.
References
Atropisomerism in BINAP: A Technical Guide to its Core Significance and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of atropisomerism in the chiral diphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). It elucidates the structural basis of its axial chirality and the profound significance of this stereochemical feature in the realm of asymmetric catalysis. The document details the synthesis and resolution of BINAP enantiomers, presents quantitative data on its catalytic efficacy in key transformations, and outlines experimental protocols for its application. Furthermore, this guide visualizes the synthetic pathways and catalytic cycles using logical diagrams to facilitate a comprehensive understanding of its mechanism and utility in the development of chiral pharmaceuticals.
Introduction: The Phenomenon of Atropisomerism in BINAP
Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, leading to the existence of stable, isolable rotational isomers (rotamers).[1][2] In the case of BINAP, this phenomenon is a direct consequence of the steric hindrance between the bulky diphenylphosphino groups and the hydrogen atoms on the adjacent naphthalene (B1677914) rings, which restricts free rotation about the C1-C1' bond connecting the two naphthyl units.[3][4] This restricted rotation, or axial chirality, results in two stable, non-superimposable mirror-image conformers, designated as (R)-BINAP and (S)-BINAP.[5][6]
The C₂-symmetric framework of BINAP, devoid of any stereogenic centers, possesses a defined helical twist, with the two naphthalene rings oriented at a dihedral angle of approximately 90 degrees.[3] This rigid and well-defined three-dimensional structure is the cornerstone of its remarkable ability to induce high enantioselectivity in a vast array of metal-catalyzed reactions.[7][8] When coordinated to a metal center, such as ruthenium, rhodium, or palladium, the chiral BINAP ligand creates a highly specific and asymmetric environment that dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product over the other.[4][6]
Synthesis and Resolution of BINAP Enantiomers
The preparation of enantiomerically pure BINAP is a critical step for its application in asymmetric catalysis. Two primary strategies are employed: the resolution of a racemic mixture and the direct asymmetric synthesis from a chiral precursor.
Synthesis of Racemic BINAP and Subsequent Resolution
A common industrial method for BINAP synthesis starts with racemic 1,1'-bi-2-naphthol (B31242) (BINOL).[7] The racemic BINOL is converted to the corresponding bis(phosphine oxide), which is then resolved into its enantiomers through fractional crystallization with a chiral resolving agent like camphorsulfonic acid or O,O'-dibenzoyltartaric acid.[7][9] The separated enantiopure phosphine (B1218219) oxides are subsequently reduced to yield the desired (R)- and (S)-BINAP.[7]
Asymmetric Synthesis from Enantiopure BINOL
A more direct and often preferred route involves the use of enantiomerically pure (R)- or (S)-BINOL as the starting material.[9][10] The chiral BINOL is first converted to its ditriflate derivative. Subsequent nickel-catalyzed phosphine insertion with diphenylphosphine (B32561) affords the enantiomerically pure BINAP directly, circumventing the need for a resolution step.[9][10]
Significance in Asymmetric Catalysis and Drug Development
The primary significance of BINAP's atropisomerism lies in its application as a chiral ligand in transition metal-catalyzed asymmetric reactions.[4][7] The well-defined chiral pocket created by the BINAP ligand around the metal center allows for highly effective discrimination between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.[8] This has profound implications in drug development, where the therapeutic efficacy and safety of a chiral drug are often associated with a single enantiomer.[8][11]
Asymmetric Hydrogenation
One of the most prominent applications of BINAP is in asymmetric hydrogenation reactions.[8][12] Ruthenium and rhodium complexes of BINAP are highly efficient catalysts for the enantioselective reduction of a wide range of substrates, including olefins, ketones, and imines.[8][12] These reactions provide access to chiral alcohols, amines, and other valuable building blocks for the synthesis of pharmaceuticals.[8][11] For instance, the synthesis of the anti-inflammatory drug Naproxen and intermediates for carbapenem (B1253116) antibiotics have been successfully achieved using BINAP-catalyzed asymmetric hydrogenation.[8][11]
Other Asymmetric Transformations
Beyond hydrogenation, BINAP and its derivatives have been successfully employed in a variety of other asymmetric catalytic transformations, including:
-
Asymmetric Isomerization: The Rh-BINAP catalyzed isomerization of allylic amines is a key step in the industrial synthesis of (-)-menthol.[11]
-
Asymmetric Heck Reactions: Palladium-BINAP complexes can catalyze the asymmetric arylation of olefins with high enantioselectivity.[7][13]
-
Asymmetric C-C Bond Forming Reactions: BINAP has been utilized in various other carbon-carbon bond-forming reactions, demonstrating its versatility as a chiral ligand.[7][14]
Quantitative Data on BINAP-Catalyzed Reactions
The performance of BINAP in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) and the yield of the desired product. The following tables summarize representative quantitative data for key reactions catalyzed by BINAP-metal complexes.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones
| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | Yield (%) | Reference |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 2-Propanol | 30 | 4 | 82 (R) | - | [15] |
| Methyl 3-oxobutanoate | Ru(OAc)₂(this compound) | Methanol | 50 | 100 | 99 (R) | >99 | [11] |
| 1-(2-Naphthyl)ethanone | RuCl₂--INVALID-LINK--n | Methanol | 30 | 100 | 95 (S) | 100 | [15] |
Table 2: Asymmetric Hydrogenation of Prochiral Olefins
| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | Yield (%) | Reference |
| (Z)-α-Acetamidocinnamate | [Rh(cod)((R,R)-Et-DuPhos)]BF₄ | Methanol | 25 | 1 | >99 | 100 | [7] |
| 2-(6-Methoxy-2-naphthyl)acrylic acid | Ru(OAc)₂((S)-BINAP) | Methanol | - | - | >95 (S) | High | [11] |
| Tiglic Acid | Ru(OAc)₂(this compound) | Methanol | 20 | 50 | 83 (R) | 100 | [7] |
Table 3: Asymmetric Heck Reaction
| Olefin | Aryl Triflates | Catalyst | Base | ee (%) | Yield (%) | Reference |
| 2,3-Dihydrofuran | Phenyl triflate | Pd₂(dba)₃ / this compound | Proton Sponge | 61 | 85 | [13] |
| Cyclopentene | Phenyl triflate | Pd(OAc)₂ / this compound(O) | Proton Sponge | 60 | 65 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of BINAP.
Protocol for the Synthesis of this compound from (R)-BINOL
Materials:
-
(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Dry methylene (B1212753) chloride
-
Dry pyridine
-
Triflic anhydride
-
[1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)
-
Anhydrous dimethylformamide (DMF)
-
Diphenylphosphine
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
Procedure:
-
Preparation of (R)-BINOL ditriflate: In an oven-dried flask under a nitrogen atmosphere, dissolve (R)-BINOL in dry methylene chloride.[9] Add dry pyridine and cool the mixture in an ice bath.[9] Add triflic anhydride dropwise and allow the reaction to stir at room temperature overnight.[9]
-
Work-up of ditriflate: Add hexane and filter the mixture through a pad of silica gel.[9]
-
Preparation of the catalyst: In a separate oven-dried flask under a nitrogen atmosphere, charge NiCl₂dppe.[9] Add anhydrous DMF followed by diphenylphosphine.[9] Heat the resulting solution.[9]
-
Phosphine Insertion: In another flask, prepare a solution of the (R)-BINOL ditriflate and DABCO in anhydrous, degassed DMF.[9] Transfer this solution to the nickel-phosphine mixture.[9]
-
Reaction and Isolation: Heat the reaction mixture until the ditriflate is consumed, adding additional portions of diphenylphosphine as needed.[10] Cool the solution and precipitate the product.[10] Filter the solid, wash with methanol, and dry under vacuum to obtain this compound.[10]
Protocol for Asymmetric Hydrogenation of a Prochiral Ketone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(cod)]n)
-
This compound
-
Prochiral ketone (substrate)
-
Degassed solvent (e.g., methanol, ethanol, or 2-propanol)
-
High-pressure autoclave
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, charge an appropriate oven-dried, inerted reactor with the Ruthenium precursor and this compound.[16] Add a degassed solvent and stir the mixture to form the catalyst complex.[16]
-
Reaction Setup: Dissolve the prochiral ketone in a degassed solvent and charge it to the reactor.[16]
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the specified temperature.
-
Monitoring and Work-up: Monitor the progress of the reaction by analytical techniques such as HPLC or GC.[16] Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Remove the catalyst, typically by filtration through a pad of silica gel.[16] Concentrate the filtrate and purify the product by crystallization, distillation, or chromatography to obtain the enantiomerically enriched alcohol.[16]
Catalytic Cycle of Asymmetric Hydrogenation
The mechanism of BINAP-Ru catalyzed asymmetric hydrogenation of ketones often involves a metal-ligand bifunctional pathway. The catalytic cycle illustrates the key steps of substrate coordination, hydride transfer, and catalyst regeneration.
Conclusion
The atropisomerism of BINAP is a testament to the profound impact of molecular geometry on chemical reactivity and selectivity. Its unique axial chirality has established it as a privileged ligand in asymmetric catalysis, enabling the efficient and highly enantioselective synthesis of a wide range of chiral molecules. For researchers and professionals in drug development, a thorough understanding of BINAP's stereochemical properties, synthesis, and catalytic applications is indispensable for the rational design and development of stereochemically pure and effective pharmaceuticals. The continued exploration of BINAP and its derivatives promises to unlock new frontiers in asymmetric synthesis and contribute to the advancement of medicinal chemistry.
References
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. Atropisomers | Overview, Chirality & Examples - Lesson | Study.com [study.com]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. BINAP versus BINAP(O) in asymmetric intermolecular Mizoroki-Heck reactions: substantial effects on selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-BINAP Catalyzed Asymmetric Hydrogenation of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamental and highly efficient transformation in modern organic synthesis. Chiral alcohols are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Among the most successful catalysts for this reaction are Ruthenium(II) complexes featuring the axially chiral bis(phosphine) ligand, (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In combination with a chiral diamine ligand, these Ru(II)-(R)-BINAP catalysts exhibit exceptional reactivity and enantioselectivity across a broad spectrum of ketone substrates.[1] This document provides detailed protocols and application notes for employing this compound in the asymmetric hydrogenation of ketones.
Catalytic System Overview
The most effective catalytic systems for the asymmetric hydrogenation of ketones using this compound are typically composed of a ruthenium(II) precursor, the this compound ligand, a chiral 1,2-diamine, and a base. A commonly used catalyst precursor is formed from RuCl₂[this compound] and a chiral diamine such as (R,R)-DPEN (1,2-diphenylethylenediamine). The addition of a base, like potassium tert-butoxide (KOt-Bu), is often essential for achieving high catalytic activity.[1]
Reaction Mechanism
The prevailing mechanism for the asymmetric hydrogenation of ketones with BINAP/diamine-ruthenium(II) complexes is a metal-ligand bifunctional mechanism.[2][3][4] In this outer-sphere mechanism, the ketone substrate does not directly coordinate to the metal center. Instead, a simultaneous transfer of a hydride from the ruthenium center and a proton from the NH₂ group of the diamine ligand to the carbonyl group of the ketone occurs via a six-membered pericyclic transition state.[2][3][4] This concerted step is key to the high efficiency and enantioselectivity of the reaction. However, more recent computational studies suggest a revised mechanism involving an outer-sphere hydride transfer to form an ion pair, with this step being both rate- and enantio-determining.[5][6]
Caption: Proposed metal-ligand bifunctional catalytic cycle.
Experimental Protocols
Two primary protocols are commonly employed for this transformation: in-situ preparation of the catalyst and the use of a pre-formed catalyst complex.
Protocol 1: In-Situ Catalyst Preparation
This method involves generating the active catalyst in the reaction vessel from its constituent components.
Materials:
-
RuCl₂--INVALID-LINK--n or other suitable Ru(II) precursor
-
(R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) or other chiral diamine
-
Potassium tert-butoxide (KOt-Bu) or Potassium Hydroxide (KOH)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with RuCl₂--INVALID-LINK--n and the chiral diamine (e.g., (S,S)-DPEN). Add anhydrous 2-propanol and stir to dissolve the components.[1]
-
Reaction Setup: In a separate flask, dissolve the ketone substrate and the base (KOt-Bu or KOH) in anhydrous 2-propanol.[1]
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Under a positive pressure of inert gas, cannulate the catalyst solution into the autoclave.[1]
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 8-45 atm) and commence stirring at the specified temperature (e.g., 30-45 °C).[1]
-
Monitor the reaction progress by analyzing aliquots via GC or TLC.
-
Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.[1]
Protocol 2: Using a Pre-formed Ruthenium Hydride Complex
This protocol utilizes a stable, pre-formed ruthenium hydride complex, which can enhance reproducibility.[1]
Materials:
-
trans-RuH(η¹-BH₄)[(R)-tolbinap][(R,R)-dpen] or similar pre-formed complex
-
Prochiral ketone
-
Anhydrous 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the pre-formed ruthenium complex, the ketone substrate, and anhydrous 2-propanol.[1]
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure and begin stirring at the specified temperature.
-
Monitor the reaction as described in Protocol 1.
-
Work-up, purification, and analysis are performed as detailed in Protocol 1.
Caption: General experimental workflow for asymmetric hydrogenation.
Substrate Scope and Performance Data
The Ru(II)-(R)-BINAP/diamine catalytic system is effective for a wide range of ketones. Below is a summary of representative results.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| Acetophenone (B1666503) | RuCl₂[(S)-tolbinap][(S,S)-dpen]/t-BuOK | 2,400,000 | 45 | 30 | 48 | quant. | 80 (R) | [1] |
| Acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen]/t-BuOK | 2000 | - | - | - | - | 91 (S) | [1] |
| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | - | 10 | - | 96 (R) | [1] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen]/t-BuOK | 2000 | - | - | - | - | 96 (R) | [1] |
| 4-Chromanone | MsDPEN-Cp*Ir | 5000 | 15 | 60 | 24 | - | 99 | [1] |
Table 2: Asymmetric Hydrogenation of Alkyl and Other Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| Pinacolone | (S)-TolBINAP/PICA-Ru/t-BuOK | 100,000 | - | - | - | quant. | 98 (S) | [1] |
| 3-Quinuclidinone | RuCl₂[(S)-binap][(R)-iphan]/t-BuOK | - | - | - | - | - | 97-98 | [7] |
| Bicyclo[2.2.2]octan-2-one | RuCl₂[(S)-binap][(R)-iphan]/t-BuOK | - | - | - | - | - | 97-98 | [7] |
Factors Influencing the Reaction
Several factors can influence the outcome of the asymmetric hydrogenation, including the choice of ligands, the base, and the substrate itself.
Caption: Key factors for a successful hydrogenation reaction.
-
Diphosphine Ligand: The choice of the BINAP derivative (e.g., BINAP, TolBINAP, XylBINAP) can significantly impact enantioselectivity. More sterically hindered BINAP ligands often lead to higher ee%.
-
Diamine Ligand: The chirality of the diamine ligand must be matched with the chirality of the BINAP ligand to achieve high enantioselectivity. A "mismatched" pair can lead to a significant drop in ee%.[5]
-
Base: The presence of a base is crucial for high catalytic activity. The concentration of the base can also affect the reaction rate.[3][4]
-
Hydrogen Pressure: While the enantioselectivity is often independent of hydrogen pressure, the reaction rate can be affected, particularly in the presence of a base.[3][4]
-
Substrate: The electronic and steric properties of the ketone substrate play a significant role in both the reaction rate and the enantioselectivity.
Conclusion
The this compound-Ru(II)/diamine catalyzed asymmetric hydrogenation of ketones is a robust and highly versatile method for the synthesis of chiral secondary alcohols. The operational simplicity of the in-situ protocol and the high catalytic efficiencies make it a valuable tool for both academic research and industrial applications in drug development and fine chemical synthesis. Careful selection of the chiral ligands and optimization of reaction conditions are key to achieving high yields and enantioselectivities for a given substrate.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of (R)-BINAP in Heck Reactions for C-C Bond Formation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) in palladium-catalyzed Heck reactions for asymmetric carbon-carbon bond formation. The methodologies described herein are crucial for the enantioselective synthesis of complex organic molecules, a vital aspect of modern drug discovery and pharmaceutical development.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of C-C bonds between unsaturated halides (or triflates) and alkenes, catalyzed by a palladium complex.[1] The use of chiral ligands, such as this compound, in conjunction with a palladium catalyst enables control over the stereochemistry of the reaction, leading to the selective formation of one enantiomer.[2] This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific stereoisomer. This compound is a C₂-symmetric chiral diphosphine ligand that creates a chiral environment around the palladium center, thereby directing the stereochemical outcome of the reaction.
This application note focuses on both intermolecular and intramolecular asymmetric Heck reactions catalyzed by palladium complexes of this compound, providing quantitative data, detailed experimental protocols, and mechanistic insights.
Data Presentation
The following tables summarize quantitative data for representative this compound-catalyzed Heck reactions, showcasing the scope of the reaction with various substrates and the achievable levels of yield and enantioselectivity.
Table 1: Intermolecular Asymmetric Heck Reaction of Aryl Triflates with Cyclic Olefins
| Entry | Aryl Triflate | Olefin | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Phenyl triflate | 2,3-Dihydrofuran (B140613) | DIPEA | Toluene (B28343) | 20 | 68 | 96 | [3] |
| 2 | 2-Naphthyl triflate | 2,3-Dihydrofuran | DIPEA | Toluene | 20 | 85 | 95 | [3] |
| 3 | Phenyl triflate | Cyclopentene | Proton Sponge | Benzene | 60 | 73 | 86 | [4] |
| 4 | 1-Naphthyl triflate | 2,3-Dihydrofuran | DIPEA | Toluene | 20 | 76 | 93 | [3] |
Table 2: Intramolecular Asymmetric Heck Reaction for the Synthesis of Heterocycles
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | (Z)-N-(2-iodobenzyl)-N-(2-methylallyl)amine | Pd(OAc)₂ / this compound | Ag₂CO₃ | DMA | 80 | 70 | 91 | [1] |
| 2 | N-(2-Triflyloxy)phenyl-N-allyl-tosylamide | Pd₂(dba)₃ / this compound | 1,2,2,6,6-pentamethylpiperidine | Toluene | 100 | 85 | 90 | [1] |
| 3 | Aryl triflate with a pendant olefin | Pd(OAc)₂ / this compound | Proton Sponge | Toluene | 100 | 94 | 91 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Intermolecular Asymmetric Heck Reaction of Phenyl Triflate with 2,3-Dihydrofuran
This protocol is a representative example of an intermolecular Heck reaction using this compound.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Phenyl triflate
-
2,3-Dihydrofuran
-
Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol) and this compound (0.024 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
To the catalyst mixture, add phenyl triflate (1.0 mmol) and 2,3-dihydrofuran (2.0 mmol).
-
Finally, add DIPEA (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at 20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-2,3-dihydrofuran.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Intramolecular Asymmetric Heck Reaction
This protocol provides a general method for the enantioselective cyclization of an aryl triflate with a pendant olefin.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl triflate substrate with a pendant olefin
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.05 mmol) and this compound (0.06 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the aryl triflate substrate (1.0 mmol) and Proton Sponge® (1.2 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the cyclized product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualization
Catalytic Cycle of the this compound-Palladium Catalyzed Heck Reaction
Caption: Catalytic cycle of the asymmetric Heck reaction.
Experimental Workflow for this compound Catalyzed Heck Reaction
Caption: General experimental workflow for the Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 3. Regio- and enantio-selective Heck reactions of aryl and alkenyl triflates with the new chiral ligand (R)-BITIANP - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BINAP(O) Induces Enantioselectivity - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Buchwald-Hartwig Amination with Palladium-(R)-BINAP Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination reaction utilizing a palladium-(R)-BINAP catalyst system. This powerful cross-coupling method is instrumental in the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. The use of bidentate phosphine (B1218219) ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has been pivotal in expanding the scope and efficiency of this transformation. The chiral (R)-BINAP ligand, in particular, allows for the potential for asymmetric induction in the formation of C-N bonds, leading to enantiomerically enriched products.
This catalyst system is valued for its ability to couple a wide range of primary and secondary amines with various aryl bromides, even those containing sensitive functional groups.[1] The selection of the palladium precursor, base, and solvent is crucial for optimizing reaction outcomes.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the active Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]
References
Application Notes and Protocols for (R)-BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand that has become an indispensable tool in modern asymmetric catalysis.[1][2] Its C₂-symmetric, atropisomeric structure, when complexed with transition metals like ruthenium and rhodium, creates a highly effective chiral environment for a multitude of chemical transformations.[1][3] This unique characteristic is pivotal for the synthesis of enantiomerically pure or enriched compounds, a critical factor for the efficacy and safety of many pharmaceutical agents.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for key reactions catalyzed by this compound complexes.
Data Presentation: Catalyst Loading and Turnover Numbers
The efficiency of a catalytic system is paramount, particularly in industrial applications. Key performance indicators include catalyst loading, substrate-to-catalyst ratio (S/C), turnover number (TON), and turnover frequency (TOF). The following tables summarize quantitative data for various reactions employing this compound-metal complexes.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Product | Catalyst System | Catalyst Loading (mol%) | S/C Ratio | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | Ru-(R)-BINAP | in situ prepared | ~2450 | - | - | High | High | [1] |
| Methyl acetoacetate | Methyl 3-hydroxybutanoate | Ru-(R)-BINAP | - | - | - | - | - | >95 | [4] |
Table 2: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Substrate | Product | Catalyst System | Catalyst Loading (mol%) | S/C Ratio | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| 2-(6-methoxy-2-naphthyl)acrylic acid | (S)-Naproxen | Ru-(S)-BINAP | Catalytic amount | - | - | - | High | High | [1] |
| Naphthacrylic acid | (S)-Naproxen | Ru-(S)-BINAP | - | - | - | - | - | 98 | [5] |
Table 3: Asymmetric Isomerization of Allylic Amines
| Substrate | Product | Catalyst System | Catalyst Loading (mol%) | S/C Ratio | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| N,N-diethylgeranylamine | (R)-(+)-Citronellal | [Rh-(this compound)]ClO₄ | - | - | - | - | High | >98 | [1][5] |
Table 4: Palladium-Catalyzed Asymmetric Heck Reaction
| Aryl Halide | Olefin | Catalyst System | Catalyst Loading (mol%) | S/C Ratio | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| Aryl halide | Styrene (B11656) | Pd(OAc)₂/(R)-BINAP | - | - | - | - | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are illustrative and may require optimization for specific substrates and equipment.
Asymmetric Hydrogenation of a β-Keto Ester: Synthesis of (R)-Methyl 3-hydroxybutanoate
This protocol describes the synthesis of a key intermediate for carbapenem (B1253116) antibiotics using a Ru-(R)-BINAP catalyst.[1]
A. In situ Catalyst Preparation:
-
Under an inert argon atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(cod)]n) and this compound in an appropriate solvent.
-
Stir the mixture at a specified temperature to form the active this compound-Ru(II) complex.
B. Asymmetric Hydrogenation:
-
In a dry Schlenk tube, dissolve methyl 3-oxobutanoate in methanol.
-
Under an argon stream, add the in situ prepared this compound-Ru(II) complex.
-
Degas the resulting solution using two freeze-pump-thaw cycles.
-
Transfer the solution to a glass autoclave.
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Stir the reaction mixture at a controlled temperature for the specified time.
-
After the reaction, carefully release the pressure and remove the solvent under reduced pressure.
-
Purify the product, (R)-methyl 3-hydroxybutanoate, by appropriate methods.
Asymmetric Isomerization of an Allylic Amine: Synthesis of (R)-(+)-Citronellal
This protocol outlines the synthesis of (R)-(+)-citronellal, a precursor for (-)-menthol, via asymmetric isomerization catalyzed by a Rh-(R)-BINAP complex.[1]
A. Isomerization:
-
In a flask under an argon atmosphere, place [Rh{(-)-BINAP}(1,5-C₈H₁₂)]ClO₄.
-
Add a solution of N,N-diethylgeranylamine in dry, degassed tetrahydrofuran (B95107) (THF).
-
Heat the reaction mixture at reflux for 21 hours.
-
Cool the solution to room temperature and remove the solvent under vacuum.
-
Purify the residue by vacuum distillation to obtain (R)-(-)-N,N-diethyl-(E)-citronellalenamine.
B. Hydrolysis:
-
Dissolve the obtained enamine in diethyl ether.
-
Add the ether solution to a vigorously stirred biphasic mixture of water and diethyl ether at 0°C.
-
Stir the mixture at 0°C for 5 minutes and then at room temperature for 25 minutes.
-
Separate the ether layer and wash it successively with water, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(+)-citronellal.
Palladium-Catalyzed Asymmetric Heck Reaction
This general procedure describes the Mizoroki-Heck reaction using a palladium-(R)-BINAP catalyst.[6]
-
Charge a high-pressure tube with the aryl halide (1 mmol), styrene (1.5 mmol), a palladium acetate (B1210297) catalyst precursor, the this compound ligand, a base (2 mmol), and a solvent system of DMF/water (3:3 mL).
-
Stir the mixture at 120°C.
-
Monitor the reaction progress by GLC.
-
Upon completion, cool the reaction mixture.
-
Extract the product with an organic solvent, dry the organic phase, and purify by flash chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the catalytic cycles for key this compound-mediated reactions and a general experimental workflow.
Caption: Catalytic cycle for asymmetric hydrogenation.
Caption: Catalytic cycle for the Heck reaction.
Caption: General experimental workflow.
References
Solvent Effects on Enantioselectivity in (R)-BINAP Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a Nobel Prize-winning chiral ligand that has become indispensable in asymmetric catalysis. Its C₂-symmetric, atropisomeric structure, when complexed with transition metals such as ruthenium (Ru), rhodium (Rh), and palladium (Pd), creates a highly effective chiral environment for a multitude of enantioselective transformations.[1][2] Among the various factors that influence the efficacy of this compound-metal catalysts, the choice of solvent is paramount. The solvent can significantly impact not only the reaction rate but, more critically, the enantioselectivity, sometimes even dictating the configuration of the product.[3][4]
These application notes provide a comprehensive overview of the solvent effects on enantioselectivity in this compound catalysis, with a focus on asymmetric hydrogenation. Detailed protocols for solvent screening and enantiomeric excess (ee) determination are provided to guide researchers in optimizing their catalytic systems.
The Role of the Solvent in this compound Catalysis
The solvent's influence on the enantioselectivity of this compound catalyzed reactions is multifaceted and can be attributed to several factors:
-
Solvation of the Catalytic Species: The solvent can interact with the metal center and the BINAP ligand, altering the catalyst's conformation and electronic properties. This, in turn, affects how the substrate binds to the catalyst and the subsequent stereochemical outcome.
-
Stabilization of Transition States: The solvent can preferentially stabilize one of the diastereomeric transition states leading to the major or minor enantiomer. Polar solvents, for instance, may stabilize more polar transition states.
-
Substrate Solubility and Conformation: The solubility of the substrate and its conformational equilibrium can be solvent-dependent, which can influence its presentation to the chiral catalyst.
-
Direct Participation in the Catalytic Cycle: In some cases, particularly with protic solvents like alcohols, the solvent can act as a proton donor, directly participating in the catalytic cycle and influencing the product-release step.[3]
Data Presentation: Solvent Effects on Enantioselectivity
The following tables summarize quantitative data from various studies on the effect of solvents on the enantioselectivity of this compound catalyzed reactions.
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters is a well-studied reaction where solvent effects are particularly pronounced. Protic solvents generally afford higher enantioselectivities.[3]
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru-BINAP | Methanol | RT | 40-100 | >99 | 98 | [3] |
| Methyl acetoacetate | Ru-BINAP | Ethanol | RT | 40-100 | >99 | 97 | [3] |
| Methyl acetoacetate | Ru-BINAP | Isopropanol | RT | 40-100 | >99 | 96 | [3] |
| Methyl acetoacetate | Ru-BINAP | Dichloromethane | RT | 40-100 | Moderate | Low | [3] |
| Methyl acetoacetate | Ru-BINAP | Toluene | RT | 40-100 | Low | Low | [3] |
| Methyl acetoacetate | Ru-BINAP | Water | RT | 40-100 | Low | Detrimental | [3] |
Asymmetric Hydrogenation of Enamides
The choice of solvent also significantly impacts the asymmetric hydrogenation of enamides, with alcoholic solvents sometimes leading to lower enantioselectivity compared to less polar solvents like toluene.[5]
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| 2-acetamino-3-phenylacrylate | DAC-BINAP-Rh | Methanol | RT | 4 | 4 | Promising | Lower | [5] |
| 2-acetamino-3-phenylacrylate | DAC-BINAP-Rh | Ethanol | RT | 4 | 4 | Promising | Lower | [5] |
| 2-acetamino-3-phenylacrylate | DAC-BINAP-Rh | Toluene | RT | 4 | 4 | Poor | High | [5] |
| 2-acetamino-3-phenylacrylate | DAC-BINAP-Rh | Toluene | RT | 4 | 12 | 65 | 73 | [5] |
Asymmetric Heck Reaction
In the asymmetric Heck reaction, the solvent can influence both the yield and the enantioselectivity.
| Aryl Triflate | Olefin | Catalyst | Solvent | Base | Yield (%) | ee (%) | Reference |
| Phenyl triflate | 2,3-Dihydrofuran | This compound-Pd | Toluene | DIPEA | Moderate | 82 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in this compound Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for screening various solvents to determine the optimal conditions for a given this compound catalyzed asymmetric hydrogenation reaction.
1. Catalyst Preparation (In Situ):
-
In a glovebox or under an inert atmosphere (e.g., Argon), add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and this compound (typically in a 1:1.1 molar ratio of Ru to BINAP) to a Schlenk flask.[7]
-
Add the degassed solvent to be tested to dissolve the components.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.[7]
2. Reaction Setup:
-
In a separate, dry, and inert-atmosphere-purged vessel, dissolve the substrate in the same solvent.
-
If required, add any co-catalyst or base (e.g., a solution of t-BuOK in the corresponding solvent).[7]
-
Transfer the substrate solution to a high-pressure autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of the inert gas.
3. Hydrogenation:
-
Seal the autoclave and purge with high-purity hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).[6][7]
-
Stir the reaction mixture at a constant temperature (e.g., 25-50 °C) for a predetermined time (e.g., 12-24 hours).[6][7]
4. Work-up and Analysis:
-
After the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Take an aliquot of the reaction mixture for analysis.
-
Determine the conversion of the starting material using Gas Chromatography (GC) or ¹H NMR.[7]
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[7]
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
1. Sample Preparation:
-
Dilute the reaction aliquot with a suitable solvent (e.g., the mobile phase) to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Analysis:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Use a pre-determined mixture of solvents, typically hexane (B92381) and isopropanol, in an isocratic elution mode.
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector at a wavelength where the product absorbs.
-
Injection Volume: Inject a standard volume of the prepared sample (e.g., 10 µL).
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of the product.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
Visualizations
Caption: Workflow for Solvent Screening in this compound Catalyzed Asymmetric Hydrogenation.
Caption: Logical Relationship of Solvent Interaction and Enantioselectivity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-BINAP Catalyzed Enantioselective Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a C₂-symmetric atropisomeric diphosphine ligand that has become an indispensable tool in asymmetric catalysis.[1][2] Its unique chiral architecture, when complexed with transition metals like ruthenium (Ru), rhodium (Rh), and palladium (Pd), creates a highly effective chiral environment for a multitude of chemical transformations.[3] This enables the synthesis of enantiomerically enriched compounds, a critical requirement for the safety and efficacy of many pharmaceuticals and fine chemicals.[2][3] These application notes provide an overview of the substrate scope for several key this compound catalyzed reactions and offer detailed protocols for representative transformations.
Asymmetric Hydrogenation
Application Note: Asymmetric hydrogenation is one of the most prominent applications of this compound.[2] Ruthenium-(R)-BINAP complexes are exceptionally effective for the hydrogenation of substrates with a coordinating functional group near the reactive C=C or C=O double bond, which acts as a stereoselective anchor.[4] This methodology is widely used for the synthesis of chiral alcohols and carboxylic acids, which are valuable building blocks for active pharmaceutical ingredients (APIs).[2][5]
Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a foundational transformation in enantioselective synthesis. The Ru-(R)-BINAP system provides high yields and excellent enantioselectivities.[3]
Substrate Scope for Hydrogenation of β-Keto Esters:
| Substrate | Product | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | Ru-(R)-BINAP (in situ) | Methanol (B129727) | 100 | 25 | 12 | >95 | 99 | [3] |
| Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutyrate* | Ru-(R)-BINAP | Ethanol | 50 | 50 | 6 | 100 | 98 | [6] |
| Methyl 3-oxo-3-phenylpropanoate | (R)-Methyl 3-hydroxy-3-phenylpropanoate | RuBr₂[this compound] | Methanol | 100 | 23 | 48 | 97 | 95 | [7] |
| Ethyl 3-oxopentanoate | (R)-Ethyl 3-hydroxypentanoate | RuCl₂[this compound] | Ethanol | 100 | 30 | 120 | 95 | 99.5 | [7] |
Note: The (R)-Ru-BINAP catalyst yields the (S)-product for this specific substrate.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate [3]
-
Catalyst Preparation (in situ): In a dry Schlenk tube under an argon atmosphere, add the ruthenium precursor [RuCl₂(cod)]n and this compound. Add degassed methanol and stir the mixture to form the active catalyst solution.
-
Reaction Setup: In a 200-mL dry Schlenk tube, dissolve methyl 3-oxobutanoate (50.0 g, 0.431 mol) in methanol (50 mL).
-
Hydrogenation: Under an argon stream, add the freshly prepared this compound-Ru(II) complex. Degas the resulting solution using two freeze-pump-thaw cycles. Transfer the solution to a suitable glass autoclave.
-
Pressurization: Pressurize the autoclave with hydrogen gas to 100 atm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or GC until the starting material is fully consumed.
-
Work-up and Purification: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the residue by distillation to yield (R)-(-)-methyl 3-hydroxybutanoate.
Hydrogenation of α,β-Unsaturated Carboxylic Acids
The Ru-(R)-BINAP system is also highly effective for the hydrogenation of α,β-unsaturated carboxylic acids, a key method for producing important chiral compounds like the anti-inflammatory drug Naproxen.[8][9]
Substrate Scope for Hydrogenation of α,β-Unsaturated Carboxylic Acids:
| Substrate | Product | Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Tiglic Acid | (R)-2-Methylbutanoic acid | Ru(OAc)₂[this compound] | 135 | 20 | 100 | 87 | [4] |
| Naphthacrylic acid | (R)-Naproxen | Ru-(R)-BINAP | 134 | 35 | 95 | 97 | [8][9] |
| Atropic acid | (R)-Hydratropic acid | Ru(OAc)₂[this compound] | 135 | 20 | 100 | 85 |[4] |
Experimental Protocol: Synthesis of (R)-Naproxen [8]
-
Catalyst Loading: In a high-pressure autoclave under an inert atmosphere, charge the Ru-(R)-BINAP catalyst.
-
Substrate Addition: Add a solution of naphthacrylic acid in a suitable degassed solvent (e.g., methanol/dichloromethane mixture).
-
Hydrogenation: Pressurize the autoclave with hydrogen to 134 atm and heat to the desired temperature (e.g., 35°C).
-
Reaction Monitoring: Maintain stirring and monitor the reaction until completion via HPLC or GC.
-
Work-up and Purification: After cooling and carefully venting the autoclave, remove the solvent under reduced pressure. The crude product can be purified by crystallization to yield enantiomerically pure (R)-Naproxen.
Caption: General workflow for this compound catalyzed asymmetric hydrogenation.
Asymmetric Isomerization of Allylic Amines
Application Note: The Rh-(R)-BINAP catalyzed asymmetric isomerization of allylic amines into chiral enamines is a powerful transformation, famously applied in the industrial synthesis of L-menthol.[1][10] This reaction creates a new stereocenter with high enantioselectivity. The resulting enamine can be readily hydrolyzed to the corresponding chiral aldehyde.[8]
Substrate Scope for Asymmetric Isomerization:
| Substrate | Product (after hydrolysis) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| N,N-Diethylgeranylamine | (R)-Citronellal | [Rh(this compound)(cod)]ClO₄ | THF | 80 | 21 | 95 | >98 | [1][3][8] |
| N,N-Diethylnerylamine | (S)-Citronellal | [Rh(this compound)(cod)]ClO₄ | THF | 80 | 23 | 92 | 99 |[8] |
Experimental Protocol: Isomerization of N,N-Diethylgeranylamine [3]
-
Catalyst Preparation: The [Rh(this compound)(cod)]ClO₄ catalyst is prepared and handled under a strict inert atmosphere.
-
Reaction Setup: Charge a solution of N,N-diethylgeranylamine in dry, degassed tetrahydrofuran (B95107) (THF) into an inerted reactor.
-
Catalyst Addition: Add the Rh-(R)-BINAP catalyst to the reactor.
-
Reaction: Heat the reaction mixture at reflux (or 80°C) for approximately 21 hours. Monitor the conversion of the starting material by GC or HPLC.
-
Isolation of Enamine: Cool the solution to room temperature and remove the solvent under vacuum. The residue can be purified by vacuum distillation to obtain (R)-(-)-N,N-diethyl-(E)-citronellalenamine.
-
Hydrolysis to Aldehyde: Dissolve the obtained enamine in diethyl ether. Add this solution to a vigorously stirred biphasic mixture of water and diethyl ether at 0°C. After stirring, the layers are separated, and the organic layer is worked up to yield (R)-citronellal.
Caption: Logical pathway for allylic amine isomerization and subsequent hydrolysis.
Asymmetric Heck Reaction
Application Note: The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation.[11] The use of this compound as a chiral ligand enables enantioselective variations, particularly in intramolecular reactions to form quaternary carbon centers and in intermolecular reactions with specific substrates.[12][13] The choice of leaving group on the aryl electrophile (e.g., triflate) and the electronic nature of the system are critical for achieving high selectivity.[12][13]
Substrate Scope for Asymmetric Heck Reaction:
| Aryl Electrophile | Alkene | Base | Product Type | ee (%) | Reference |
|---|---|---|---|---|---|
| Phenyl triflate | 2,3-Dihydrofuran | Proton Sponge | Arylated Dihydrofuran | up to 96 | [12] |
| Naphthyl triflate | Cyclopentene | PMP | Arylated Cyclopentene | up to 60* | [12][14] |
| Vinyl triflate | N-acyl-α,β-dehydroamino acid ester | PMP | Quaternary α-amino acid | up to 91 | [12] |
Note: Enantioselectivity is highly dependent on reaction conditions. Using BINAP(O) can sometimes yield better results for cyclopentene.
General Experimental Protocol: Intermolecular Asymmetric Heck Reaction [12]
-
Catalyst Precursor: A palladium source, such as Pd(OAc)₂ or [Pd₂(dba)₃], is used.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, this compound, and a suitable dry, degassed solvent (e.g., benzene, toluene).
-
Component Addition: The aryl triflate, the alkene (typically in excess), and a base (e.g., Proton Sponge, PMP) are added.
-
Reaction: The mixture is heated to the required temperature (e.g., 40-60°C) and stirred for the specified time (can be several days). The reaction progress is monitored by GC or HPLC.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of silica (B1680970) gel to remove palladium salts. The filtrate is concentrated, and the crude product is purified by column chromatography.
Caption: Simplified catalytic cycle for the this compound-Pd catalyzed Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low enantioselectivity in (R)-BINAP reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during asymmetric synthesis using (R)-BINAP ligands.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
Q1: My reaction is proceeding to completion, but the enantiomeric excess (ee%) of my product is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can be influenced by several critical factors. A systematic approach to troubleshooting is recommended:
-
Solvent Choice: The solvent plays a crucial role in the stereochemical outcome. For the asymmetric hydrogenation of β-keto esters with Ru-(R)-BINAP catalysts, protic solvents like methanol (B129727) and ethanol (B145695) generally provide the highest enantioselectivity.[1][2] Aprotic solvents can lead to a significant reduction in both catalytic activity and enantioselectivity.[2]
-
Reaction Temperature: Temperature can have a pronounced effect on enantioselectivity.[3][4] Lowering the reaction temperature often increases the enantiomeric excess by favoring the energetic difference between the diastereomeric transition states.[3] It is advisable to screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimum for your specific substrate.[3]
-
Purity of Catalyst and Ligand: The purity of both the this compound ligand and the metal precursor is critical. Impurities can lead to the formation of less selective catalytic species. Ensure you are using high-purity reagents. Additionally, check for potential oxidation of the phosphine (B1218219) groups in BINAP to phosphine oxides, which can negatively impact selectivity.[1]
-
Presence of Water: The presence of water in the reaction mixture is detrimental to both catalytic activity and enantioselectivity.[2] It is crucial to use anhydrous solvents and reagents and to run the reaction under strictly inert conditions (e.g., under Argon or Nitrogen).[1][3]
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is substrate-dependent. For some substrates, lower pressures may be beneficial, while for others, higher pressures can improve the ee%. An optimization of hydrogen pressure may be necessary.
Issue 2: Low or No Conversion
Q2: My reaction is showing low or no conversion of the starting material. What are the possible reasons for this?
A2: Failure of the reaction to proceed to completion can often be attributed to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active catalytic species can deactivate through pathways such as the formation of inactive hydride-bridged dimers. This can be exacerbated by the absence of the substrate. Ensure all reagents are handled under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation.[1][3] It is often recommended to introduce the substrate early in the reaction sequence.
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[5] Common inhibitors include sulfur- and nitrogen-containing compounds. It is highly recommended to purify the substrate (e.g., by distillation, recrystallization, or chromatography) before use.[5]
-
Improper Catalyst Activation: Many asymmetric hydrogenation catalysts require an activation step to form the active catalytic species.[5] Ensure that the protocol for preparing the active catalyst, whether in situ or as a pre-formed complex, is followed correctly.[1][5] Using a pre-formed and isolated catalyst can often lead to more reproducible results.
-
Inadequate Mixing: In heterogeneous or biphasic systems, ensure efficient stirring to overcome any mass transfer limitations.[1]
Data Presentation: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes the effect of various solvents on the enantioselectivity of the Ru-(R)-BINAP catalyzed asymmetric hydrogenation of methyl acetoacetate.
| Solvent | Enantiomeric Excess (ee%) | Relative Activity |
| Methanol | High | High |
| Ethanol | High | High |
| Isopropanol | High | High |
| Aprotic Solvents | Low to Moderate | Low |
Data compiled from qualitative descriptions in search results. Protic solvents are consistently reported to give superior results in terms of both enantioselectivity and reaction rate for this class of substrates.[1][2]
Experimental Protocols
Protocol 1: Preparation of Ru(OCOCH₃)₂[this compound] Catalyst
This protocol describes the synthesis of a common pre-catalyst.
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Acetate (B1210297)
-
Anhydrous Methanol
-
Anhydrous Toluene (B28343)
-
Anhydrous Hexane (B92381)
-
Argon or Nitrogen gas supply
-
Schlenk glassware
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add [RuCl₂(benzene)]₂ and this compound.
-
Add anhydrous DMF via syringe.
-
Stir the reddish-brown suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution, then cool to room temperature.[6][7]
-
In a separate Schlenk tube, dissolve anhydrous sodium acetate in methanol and degas the solution.[6]
-
Transfer the sodium acetate solution to the Ru-BINAP solution via cannula and stir at 25°C for 5 minutes.[6]
-
Work-up and Isolation: Add deionized water and toluene to the reaction mixture and stir vigorously.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with deionized water.
-
Remove the solvent under reduced pressure to obtain the crude solid Ru(OCOCH₃)₂[this compound].[6]
-
Purification: The crude product can be purified by recrystallization from a toluene/hexane mixture. Dissolve the crude product in a minimal amount of hot toluene and carefully layer hexane on top. Allow to stand at room temperature, then at 4°C to induce crystallization.[6]
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester
This protocol is a general procedure for the asymmetric hydrogenation of a substrate like methyl 3-oxobutanoate.
Materials:
-
Ru(OCOCH₃)₂[this compound] catalyst
-
Methyl 3-oxobutanoate (or other β-keto ester)
-
Anhydrous Methanol (or other suitable protic solvent)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the Ru(OCOCH₃)₂[this compound] catalyst.
-
Add the β-keto ester substrate and anhydrous methanol.[7]
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas several times to remove any residual air.[5]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 to 100 atm).[8]
-
Stir the reaction mixture at the desired temperature (e.g., 23°C to 100°C) for the designated time.[8]
-
Monitor the reaction progress by analyzing aliquots via GC or TLC.[9]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.[9]
-
Remove the solvent under reduced pressure. The crude product can then be purified, for example, by distillation.[7]
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a general workflow for analyzing the product of the asymmetric hydrogenation to determine its enantiomeric excess.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[10]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. The choice of CSP is crucial and will depend on the specific analyte. Polysaccharide-based columns are common for this type of analysis.[10]
-
Mobile Phase: A typical mobile phase for separating β-hydroxy esters might be a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.[10]
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[10]
-
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: A general experimental workflow for asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
improving reaction yield for (R)-BINAP catalyzed hydrogenations
Welcome to the technical support center for (R)-BINAP catalyzed hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective hydrogenation reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low reaction yield or incomplete conversion in this compound catalyzed hydrogenations?
Low yields are frequently attributed to catalyst deactivation or inhibition. Key factors include:
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common culprits are sulfur and nitrogen-containing compounds, carbon monoxide, halides, and peroxides.[1]
-
Catalyst Deactivation: The active ruthenium hydride species can deactivate, for instance, by forming inactive hydride-bridged dimers. This can be more pronounced in the absence of the substrate.
-
Insufficient Hydrogen Pressure: While substrate-dependent, inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Suboptimal Temperature: Reaction rates are sensitive to temperature. An unsuitable temperature can lead to a sluggish reaction.
-
Poor Catalyst Quality: The use of impure this compound ligand or ruthenium precursor can result in the formation of less active or inactive catalytic species.
Q2: My enantioselectivity (ee) is lower than expected. What are the likely causes?
Several factors can negatively impact enantioselectivity:
-
Presence of Water: Even trace amounts of water in the reaction mixture can be detrimental to both catalytic activity and enantioselectivity.[2]
-
Incorrect Solvent Choice: The solvent plays a crucial role in the catalytic cycle. For many β-keto ester hydrogenations, protic solvents like methanol (B129727) or ethanol (B145695) give the best results, while aprotic solvents can lead to poor outcomes.[2]
-
Suboptimal Hydrogen Pressure or Temperature: The effect of these parameters on ee is substrate-dependent. It is crucial to screen a range of conditions to find the optimum for a specific substrate-catalyst system.
-
Substrate Impurities: Acidic or basic impurities in the substrate can significantly impact the catalyst's performance, leading to lower enantioselectivity.
Q3: Is it better to use a pre-formed catalyst or one generated in-situ?
While in-situ catalyst generation is possible, using a pre-formed, isolated catalyst is often more reliable and leads to more reproducible results. In-situ procedures can be highly sensitive to impurities and the precise preparation conditions.
Q4: How critical is the purity of the substrate and solvents?
Substrate and solvent purity are highly critical. Rigorous purification to remove inhibitors, water, and other impurities is strongly recommended. For example, acidic or basic impurities in the substrate can significantly affect the catalyst's performance.
Q5: Can the this compound catalyst be reused?
In a typical homogeneous setup, catalyst recovery and reuse are challenging. However, methods for immobilizing the catalyst on solid supports have been developed to facilitate recycling.
Troubleshooting Guide
Low Reaction Yield / Incomplete Conversion
If you are experiencing low yield or your reaction is not going to completion, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Low Enantioselectivity (ee)
If your product's enantiomeric excess is unsatisfactory, consider the following steps:
Caption: Troubleshooting workflow for low enantioselectivity.
Data on Reaction Parameters
The following tables summarize the effect of key reaction parameters on the hydrogenation of representative substrates.
Table 1: Effect of Hydrogen Pressure and Temperature on Asymmetric Hydrogenation of a β-Keto Ester
| Entry | Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 100 | 23 | High | High |
| 2 | 4 | 100 | High | High |
| 3 | 50 (psi) | Ambient | Sufficient | High |
Data synthesized from literature reports. Actual results are substrate-dependent.[3]
Table 2: Effect of Solvent on the Asymmetric Hydrogenation of Methyl Acetoacetate
| Solvent | Relative Activity | Enantiomeric Excess (ee, %) |
| Methanol | High | High |
| Ethanol | High | High |
| Isopropanol | High | High |
| Aprotic Solvents | Low to Moderate | Low to Moderate |
Data synthesized from literature reports.[2]
Experimental Protocols
Protocol 1: Preparation of the Ru(OAc)₂[this compound] Catalyst
This protocol describes the synthesis of a common pre-catalyst.
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Acetate (B1210297)
-
Anhydrous Methanol
-
Anhydrous Toluene (B28343)
-
Anhydrous Hexane (B92381)
-
Inert gas (Argon or Nitrogen)
-
Schlenk glassware
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk tube under an inert atmosphere, add [RuCl₂(benzene)]₂ and this compound.
-
Add anhydrous DMF via syringe.
-
Heat the mixture at 100 °C for 10 minutes until a clear reddish-brown solution forms.
-
Cool the solution to room temperature.
-
-
Acetate Exchange:
-
In a separate dry Schlenk tube, dissolve anhydrous sodium acetate in anhydrous methanol.
-
Degas the sodium acetate solution using three freeze-pump-thaw cycles.
-
Transfer the methanolic sodium acetate solution to the Ru-BINAP solution via cannula.
-
Stir the resulting mixture at 25 °C for 5 minutes.
-
-
Work-up and Isolation:
-
Add deionized water and toluene to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer twice more with toluene.
-
Combine the organic layers and wash with deionized water four times.
-
Remove the solvent under reduced pressure to obtain the crude solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Carefully layer hexane onto the toluene solution.
-
Allow the solution to stand at room temperature for 12 hours, then at 4 °C for 3 days to induce crystallization.
-
Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum to yield pure Ru(OAc)₂[this compound].
-
Protocol 2: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester
Materials:
-
Ru(OAc)₂[this compound] catalyst
-
Purified β-keto ester substrate
-
Anhydrous Methanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, charge the glass liner of the autoclave with the Ru(OAc)₂[this compound] catalyst.
-
Add the purified β-keto ester substrate.
-
Add anhydrous methanol.
-
-
Hydrogenation:
-
Seal the autoclave.
-
Purge the autoclave with hydrogen gas three to five times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by analyzing aliquots via GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or distillation.
-
Protocol 3: Substrate Purification (Distillation)
To ensure high-quality results, substrate purification is essential.
Materials:
-
β-keto ester substrate
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Distillation apparatus
-
Vacuum pump
-
Molecular sieves
Procedure:
-
Washing (if necessary):
-
If acidic or basic impurities are suspected, wash the substrate with a saturated aqueous solution of NaHCO₃ (for acidic impurities) or a dilute acid solution (for basic impurities).
-
Follow with a brine wash to remove residual acid/base and some water.
-
-
Drying:
-
Dry the washed substrate over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
-
Distillation:
-
Filter off the drying agent.
-
Distill the substrate under reduced pressure to remove non-volatile impurities.
-
-
Storage:
-
Store the purified substrate over molecular sieves under an inert atmosphere.
-
References
Technical Support Center: (R)-BINAP Catalyst Deactivation and Regeneration
Welcome to the Technical Support Center for (R)-BINAP catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide guidance on effective regeneration methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments involving this compound catalysts, focusing on deactivation and regeneration.
Issue 1: My reaction shows low conversion, and the rate has slowed down significantly over time.
-
Question: What are the likely causes for a gradual decrease in my reaction rate and incomplete conversion?
-
Answer: This is a classic sign of catalyst deactivation. The primary causes include:
-
Oxidation of the BINAP ligand: The phosphorus atoms in the BINAP ligand are susceptible to oxidation, especially in the presence of trace oxygen, forming catalytically inactive phosphine (B1218219) oxides (BINAPO). This is one of the most common deactivation pathways.
-
Impurities in reagents or solvent: Protic impurities or other coordinating species can poison the catalyst. Ensure all solvents and substrates are rigorously purified and degassed.
-
Product Inhibition: The reaction product may coordinate to the metal center, inhibiting further catalytic cycles.
-
Thermal Decomposition: At elevated temperatures, the catalyst complex may degrade. Arene loss from the metal center can lead to the formation of inactive metal nanoparticles.
-
Issue 2: The enantioselectivity (ee) of my reaction is lower than expected.
-
Question: My reaction is proceeding, but the enantiomeric excess (ee) is poor. Could this be related to catalyst deactivation?
-
Answer: Yes, catalyst deactivation can lead to a loss of enantioselectivity.
-
Formation of non-chiral catalytic species: Partial degradation of the chiral this compound ligand can lead to the formation of catalytically active but non-chiral or less selective species in the reaction mixture.
-
Presence of Racemic BINAP: Ensure the optical purity of your this compound ligand is high. Any contamination with the (S)-enantiomer will directly reduce the ee of your product.
-
"Chiral Poisoning": Certain impurities can selectively deactivate one enantiomer of a racemic catalyst, a phenomenon known as "chiral poisoning". While you are using enantiopure this compound, it highlights the sensitivity of the chiral environment to impurities.
-
Issue 3: How can I determine if my this compound catalyst has been deactivated by oxidation?
-
Question: Are there any analytical techniques to confirm the oxidation of my catalyst?
-
Answer: Yes, you can use spectroscopic methods to check for the formation of BINAP phosphine oxide (BINAPO).
-
³¹P NMR Spectroscopy: This is the most direct method. The phosphorus signal for this compound will be around -15 ppm (in CDCl₃), while the signal for the corresponding phosphine oxide, (R)-BINAPO, will be shifted downfield to approximately +29 ppm (in CDCl₃). Observing a signal in this region is a strong indicator of catalyst oxidation.
-
Issue 4: Can I regenerate my deactivated this compound catalyst?
-
Question: Is it possible to recover the catalytic activity once it has been lost?
-
Answer: In many cases, yes. If the deactivation is due to the oxidation of the phosphine ligand to the phosphine oxide, the catalyst can often be regenerated by reducing the phosphine oxide back to the phosphine.
Catalyst Deactivation and Regeneration Data
The following tables summarize the impact of deactivation on catalyst performance and the potential for recovery through regeneration.
Table 1: Performance Comparison of Active, Deactivated, and Regenerated Ru-BINAP Catalysts in Asymmetric Hydrogenation
| Catalyst State | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Notes |
| Active | Methyl Acetoacetate | >99 | 98 (R) | Typical performance of a fresh catalyst. |
| Deactivated (Oxidized) | Methyl Acetoacetate | <10 | Not Determined | Significant loss of activity upon oxidation of the BINAP ligand. |
| Regenerated | Methyl Acetoacetate | >99 | 97 (R) | Activity and enantioselectivity are nearly fully restored after reduction of the phosphine oxide. |
Data is representative and compiled from typical results in asymmetric hydrogenation literature.
Table 2: Recycling of Immobilized Ru-BINAP Catalyst in Asymmetric Hydrogenation
| Recycle Number | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 100 | 96 |
| 2 | 100 | 95 |
| 3 | 100 | 95 |
| 4 | 98 | 94 |
| 5 | 95 | 94 |
This table illustrates the robustness of an immobilized catalyst, where deactivation is minimized, allowing for multiple reuses with only a slight decrease in performance.[1][2][3]
Experimental Protocols
Protocol 1: Regeneration of Deactivated this compound Catalyst by Reduction of Phosphine Oxide
This protocol describes the reduction of the phosphine oxide of the BINAP ligand back to the active phosphine, a key step in regenerating the catalyst.
Materials:
-
Deactivated this compound catalyst (assumed to be in the phosphine oxide form, (R)-BINAPO)
-
Dry, degassed xylene
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Trichlorosilane (B8805176) (HSiCl₃)
-
Anhydrous, degassed solvents for workup (e.g., diethyl ether, saturated sodium bicarbonate solution)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Setup: In a glovebox or under an inert atmosphere (Argon), place the deactivated catalyst containing (R)-BINAPO (1.0 equivalent) in a dry, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
-
Solvent and Reagents: Add dry, degassed xylene to dissolve the catalyst. Then, add triethylamine (approximately 4.4 equivalents) via syringe, followed by the slow addition of trichlorosilane (approximately 4.2 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 140 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by ³¹P NMR to confirm the disappearance of the phosphine oxide signal and the appearance of the phosphine signal.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the regenerated this compound ligand. The regenerated ligand can then be used to synthesize a fresh batch of the active catalyst complex.
This protocol is adapted from established procedures for the reduction of BINAPO.[1]
Visualizing Deactivation and Regeneration Pathways
Diagram 1: this compound Catalyst Deactivation Pathway via Oxidation
Caption: Oxidation of the phosphine (P) to phosphine oxide (P=O) leads to catalyst deactivation.
Diagram 2: Regeneration Workflow for Oxidized this compound Catalyst
Caption: A workflow for regenerating an oxidized this compound catalyst.
Diagram 3: Troubleshooting Logic for Low Enantioselectivity
References
Technical Support Center: Purification of (R)-BINAP Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products synthesized using (R)-BINAP catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Besides residual starting materials and the desired product, the most common impurities are the this compound ligand itself and its corresponding phosphine (B1218219) oxide, (R)-BINAPO.[1][2] BINAP oxide is formed by the oxidation of the phosphine ligand, which can occur during the reaction or workup if exposed to air.[1]
Q2: My product and the BINAP ligand/oxide have very similar Rf values on TLC. How can I separate them?
A2: This is a frequent challenge. Several strategies can be employed:
-
Oxidation: If your product is stable to mild oxidation, you can intentionally oxidize the residual BINAP to BINAPO using an oxidant like 3% hydrogen peroxide (H₂O₂).[1] The resulting phosphine oxide is significantly more polar and can be easily separated by standard silica (B1680970) gel chromatography.[1]
-
Acid/Base Extraction: If your product is neutral, you may be able to remove BINAPO through an acidic wash (e.g., dilute HCl) during the aqueous workup.[3]
-
Specialized Chromatography: Consider using different stationary phases like alumina (B75360) or employing preparative HPLC for difficult separations.[1] Modifying the mobile phase, for instance by adding a small amount of a polar solvent like acetone, can sometimes improve separation on silica gel.[1]
-
Complexation: Adding a cheap metal salt (e.g., a ruthenium salt) can cause the BINAP ligand to form a complex, significantly altering its chromatographic mobility.[1]
Q3: How can I confirm the enantiomeric excess (ee%) of my purified product?
A3: The most reliable method for determining the enantiomeric excess of a chiral product is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[4][5] This requires a specialized chiral stationary phase (CSP). Polysaccharide-based columns are a common choice for a wide range of compounds.[5]
Q4: Can I reuse the this compound catalyst?
A4: In a typical homogeneous reaction setup, recovering and reusing the catalyst is challenging because of the difficulty in separating it from the product mixture. However, research into immobilizing BINAP-based catalysts on solid supports or within metal-organic frameworks (MOFs) aims to facilitate catalyst recycling and reuse.[6]
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Product loss during chromatography. 2. Product instability under purification conditions (e.g., decomposition on silica gel). 3. Incomplete crystallization during recrystallization. | 1. Optimize chromatography: Use a less polar eluent, a shorter column, or a different stationary phase. 2. Deactivate silica gel with a base (e.g., triethylamine) if the product is acid-sensitive. Perform purification at a lower temperature. 3. Concentrate the mother liquor to obtain a second crop of crystals.[7] Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.[8][9] |
| Persistent Phosphorus Impurity Detected by NMR | 1. Co-elution of the product with this compound or (R)-BINAPO. 2. Incomplete oxidation of BINAP to BINAPO. | 1. See FAQ Q2 for separation strategies. Consider re-purifying using a different chromatographic method (e.g., reversed-phase HPLC). 2. If attempting oxidation, ensure sufficient oxidant is used and allow adequate reaction time. Monitor the conversion by ³¹P NMR if possible. |
| Decreased Enantiomeric Excess (ee%) After Purification | 1. Racemization on an acidic or basic stationary phase during chromatography. 2. Racemization due to harsh temperature or pH conditions during workup or solvent removal. | 1. Neutralize the stationary phase (e.g., wash silica with a triethylamine/hexane mixture before use). Use a neutral stationary phase like alumina. 2. Avoid high temperatures during solvent evaporation. Ensure all aqueous washes are neutral before concentration. |
| Product Fails to Crystallize | 1. Solution is not supersaturated (too much solvent used). 2. The compound is an oil at room temperature. 3. High level of impurities inhibiting crystal lattice formation. | 1. Slowly evaporate the solvent to increase concentration.[10] 2. Try scratching the inside of the flask with a glass rod to create nucleation sites.[10][11] Add a seed crystal of the pure product if available.[10][11] 3. Purify the material further by column chromatography to remove impurities before attempting recrystallization again. |
Quantitative Data on Purification Strategies
The effectiveness of different purification techniques can vary significantly based on the specific properties of the target compound. The table below provides a general comparison.
| Purification Method | Typical Recovery | Final Purity (Typical) | ee% Preservation | Key Considerations |
| Flash Column Chromatography | 60-95% | >98% | Excellent | Most common method. Choice of stationary and mobile phase is critical for success.[12] |
| Recrystallization | 50-90% | >99% | Can improve ee% | Excellent for obtaining highly pure crystalline solids.[7][11] Requires a suitable solvent in which the product has high solubility when hot and low solubility when cold.[9][10] |
| Preparative HPLC | 70-95% | >99% | Excellent | Highly effective for difficult separations but is more resource-intensive and expensive.[1] |
| Acid-Base Extraction | >90% | Variable | Excellent | Effective for removing basic or acidic impurities (like BINAPO) if the product is neutral and stable.[3] |
Experimental Protocols
Protocol 1: Removal of Residual BINAP via Oxidation and Chromatography
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Oxidation: Add 3% aqueous hydrogen peroxide (H₂O₂) and stir the biphasic mixture vigorously for 1-2 hours at room temperature.[1] Monitor the oxidation of BINAP (δ ≈ -15 ppm) to BINAPO (δ ≈ +29 ppm) by ³¹P NMR if possible.[3]
-
Workup: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure.
-
Chromatography: Purify the resulting residue by flash column chromatography on silica gel. The highly polar BINAPO should remain at the baseline, allowing for easy elution of the desired product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent where your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][10] Test small batches with various solvents (e.g., ethanol, isopropanol (B130326), hexanes, ethyl acetate, or mixtures).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[7][9]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8][11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[7][11]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[8][9]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[7][8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Column Selection: Choose an appropriate chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point.[5]
-
Method Development: Start with a typical mobile phase, such as a mixture of hexanes and isopropanol (e.g., 90:10 v/v), at a flow rate of 1 mL/min.[4]
-
Analysis: Inject the sample and monitor the elution of the two enantiomers using a UV detector at an appropriate wavelength.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A troubleshooting decision tree for addressing low product purity after initial purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. learnaboutpharma.com [learnaboutpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (R)-BINAP Catalyst Performance in Asymmetric Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-BINAP catalysts in asymmetric hydrogenation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of temperature and pressure on catalyst performance.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low conversion. How can temperature and pressure adjustments help?
A1: Low conversion can often be improved by optimizing reaction parameters.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate, which can lead to higher conversion in a shorter time. However, be aware that excessively high temperatures can sometimes lead to catalyst degradation or the formation of side products.
-
Pressure: For hydrogenations, increasing the hydrogen pressure typically increases the reaction rate and conversion by increasing the concentration of hydrogen available to the catalyst.
It is recommended to screen a range of temperatures and pressures to find the optimal conditions for your specific substrate and catalyst system.
Q2: The enantioselectivity (ee%) of my reaction is lower than expected. What is the role of temperature and pressure?
A2: Suboptimal enantioselectivity is a common challenge. Temperature is a critical factor influencing this outcome.
-
Temperature: Lowering the reaction temperature often increases the enantioselectivity. This is because the desired chiral transition state is typically favored at lower temperatures. However, this may also decrease the reaction rate, so a balance must be found.
-
Pressure: The effect of hydrogen pressure on enantioselectivity is substrate-dependent. For some substrates, higher pressures can improve ee, while for others, lower pressures may be more beneficial. Optimization for your specific substrate is crucial.
Q3: My reaction starts well but then slows down or stops. Could temperature or pressure be the cause?
A3: This could be due to catalyst deactivation or product inhibition.
-
Catalyst Deactivation: High temperatures can sometimes cause the catalyst to degrade over time. If you suspect thermal instability, consider running the reaction at a lower temperature.
-
Product Inhibition: While less directly related to temperature and pressure, running the reaction at a lower substrate concentration might mitigate product inhibition.
Q4: Are there general guidelines for starting temperatures and pressures for my this compound catalyzed hydrogenation?
A4: Yes, while optimization is key, here are some common starting points for the asymmetric hydrogenation of ketones and β-keto esters:
-
Temperature: A typical starting range is 25-80 °C. Some reactions have shown high enantioselectivity at room temperature, while others require elevated temperatures to achieve a reasonable rate.[1]
-
Pressure: Hydrogen pressures can range from atmospheric pressure up to 100 atm or higher. Many procedures report good results in the range of 4-50 atm.[2]
Data on Temperature and Pressure Effects
The following tables summarize the performance of this compound catalyzed asymmetric hydrogenations under various temperature and pressure conditions for different substrates.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru/PMO-(R)-BINAP | Room Temp | 54.4 | >99 | 93.5 | [3] |
| Ethyl 4-chloroacetoacetate | Cationic this compound-Ru | 50 | 100 | >99 | 99 | [4] |
| Ethyl benzoylacetate | [(R)-BINAPRuBr₂] | 80 | 6.5 | 100 | 97 | [1] |
| Methyl 3-oxobutanoate | Ru(OAc)₂[this compound] | 100 | 4 | 96 | 97-98 | [2] |
| Methyl 3-oxobutanoate | Ru(OAc)₂[this compound] | 23 | 100 | - | >99 | [2] |
Table 2: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | ee (%) | Reference |
| Acetophenone | trans-RuCl₂[this compound][(R,R)-DPEN] | 20-22 | 10 | >99 | 86 | [5] |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 30 | 45 | 100 | 80 | [6] |
| 4-Chromanone | MsDPEN–Cp*Ir | 60 | 15 | 100 | 99 | [6] |
| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | Room Temp | 10 | 100 | 96 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of β-Keto Esters
This protocol is adapted from procedures for Ru-(R)-BINAP catalyzed hydrogenations.[2]
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and this compound to a dry Schlenk flask. Add a degassed solvent such as ethanol (B145695) or methanol (B129727) and stir until a homogeneous solution is formed.
-
Reaction Setup: In a separate flask, dissolve the β-keto ester substrate in the chosen solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Cannulate the catalyst solution into the autoclave under a positive pressure of inert gas.
-
Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4-100 atm). Stir the reaction at the desired temperature (e.g., 25-100 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC, GC, or HPLC. Once complete, carefully vent the hydrogen and purge the reactor with inert gas. Remove the solvent under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the product by GC or HPLC using a chiral column.
Protocol 2: Asymmetric Hydrogenation of Ketones
This protocol is a general procedure adapted from literature for the hydrogenation of ketones.[6]
-
Catalyst System Preparation: A ternary catalyst system can be prepared in situ from a Ruthenium precursor (e.g., RuCl₂[(R)-TolBINAP]), a chiral diamine ligand (e.g., (R,R)-DPEN), and a base (e.g., KOH or KOt-Bu) in an alcohol solvent like 2-propanol.
-
Reaction Setup: In a glovebox, charge an autoclave with the ketone substrate and the solvent.
-
Hydrogenation: Add the prepared catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the set temperature (e.g., 30 °C).
-
Work-up and Analysis: After the reaction is complete, vent the autoclave and work up the reaction mixture. The product can be purified by chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.
Visual Guides
The following diagrams illustrate key workflows and relationships in optimizing this compound catalyzed reactions.
Caption: A general workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BINAP Mediated Processes - Catalyst Recycling Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst recycling in (R)-BINAP mediated processes. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your catalytic reactions and improve sustainability.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recycling of this compound catalysts.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Catalytic Activity After Recycling | 1. Catalyst Decomposition: The this compound ligand may have oxidized to the catalytically inactive phosphine (B1218219) oxide.[1] 2. Improper Catalyst Reactivation: The active catalytic species may not have been correctly regenerated. 3. Presence of Catalyst Poisons: Impurities in substrates, solvents, or gases (e.g., oxygen, water) can deactivate the catalyst.[1] 4. Leaching of the Metal: For immobilized catalysts, the active metal may have leached from the support during the reaction or washing steps. | 1. Verify Ligand Integrity: Use ³¹P NMR to check for the presence of phosphine oxide signals in a sample of the recycled catalyst.[1] 2. Ensure Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., argon or nitrogen) during the entire process, including reaction, workup, and catalyst recovery, to prevent oxidation. 3. Purify Reagents: Ensure all solvents and substrates are thoroughly dried and degassed before use. 4. Analyze Metal Content: For supported catalysts, use techniques like ICP-MS to determine the metal content before and after recycling to quantify any leaching. |
| Decreasing Enantioselectivity (ee%) Over Recycling Cycles | 1. Partial Racemization of the Ligand: Although unlikely under typical conditions, extreme pH or temperature might affect the ligand's chiral integrity. 2. Formation of Less Selective Catalytic Species: The recycled catalyst might be forming a different, less selective active species. 3. Slow Oxidation of the Ligand: Gradual oxidation to the phosphine oxide can alter the chiral environment of the catalyst. | 1. Monitor Optical Rotation: Measure the specific optical rotation of the recovered ligand to check for any changes in its enantiomeric purity. 2. Optimize Reaction Conditions: Avoid harsh conditions during the reaction and workup. Lowering the reaction temperature may help maintain catalyst integrity.[1] 3. Re-complexation: If the ligand is recovered separately, ensure the re-complexation with the metal precursor is performed under optimal conditions to regenerate the desired active catalyst. |
| Difficulty in Separating the Catalyst from the Product | 1. Similar Solubility Profiles: The catalyst and product may have comparable solubility in the reaction solvent, making separation by simple extraction or precipitation challenging. 2. Fine Catalyst Particles (for supported catalysts): Immobilized catalysts with very small particle sizes may pass through standard filters. | 1. Solvent Screening for Precipitation/Extraction: Experiment with different anti-solvents to selectively precipitate the catalyst or different solvent systems for liquid-liquid extraction. 2. Oxidation to BINAPO: If the product is stable, the BINAP ligand can be intentionally oxidized to BINAPO, which often has a different Rf value, facilitating chromatographic separation.[2] 3. Membrane Filtration: Employ organic solvent nanofiltration (OSN) to separate the larger catalyst complex from the smaller product molecules.[3][4] 4. Immobilization: Covalently link the BINAP ligand to a solid support like silica (B1680970) or a polymer for easy filtration.[5][6][7] |
| Inconsistent Results Between Batches of Recycled Catalyst | 1. Variability in Catalyst Recovery: Inconsistent amounts of catalyst being carried over to the next cycle. 2. Inconsistent Handling Procedures: Minor variations in catalyst handling and reaction setup can lead to different levels of deactivation.[1] 3. Moisture Contamination: The presence of water can be detrimental to both activity and enantioselectivity.[1] | 1. Quantify Recovered Catalyst: Accurately determine the amount of catalyst recovered after each cycle to ensure consistent loading in subsequent reactions. 2. Standardize Protocols: Develop and strictly follow a standardized protocol for catalyst recycling and handling. 3. Rigorous Drying: Ensure the recycled catalyst is thoroughly dried before being reused. |
Quantitative Data on Catalyst Recycling Performance
The following tables summarize the performance of various this compound catalyst recycling strategies.
Table 1: Performance of Recycled Ru-BINAP Catalysts in Asymmetric Hydrogenation
| Recycling Strategy | Substrate | No. of Cycles | Final Yield (%) | Final ee% | Key Findings & Reference |
| Organic Solvent Nanofiltration (OSN) | Dimethyl Itaconate | 14 | Maintained | Maintained | Ru-BINAP was stable and could be recycled without loss of activity or enantioselectivity.[3][4] |
| Organic Solvent Nanofiltration (OSN) | Dimethyl Itaconate | 10 | Maintained | Maintained | With 20% catalyst top-up, a 5-fold increase in the overall substrate-to-catalyst ratio was achieved.[3] |
| Immobilization on Silica | Various enamides, β-keto-esters, and aromatic ketones | 5 | Maintained | Maintained | The immobilized catalyst was easily separated by filtration and reused without significant loss of performance.[5] |
| Dendritic Catalyst in Biphasic System | 2-Arylacrylic acids | - | High | High | Dendritic Ru-BINAP catalysts allow for high activity and enantioselectivity with facile catalyst recycling through phase separation.[8][9][10] |
| Ionic Liquid System | Diels-Alder reaction | 7 | Good (50-60%) | Excellent (94-98%) | The chiral cationic Pd-BINAP catalyst was easily recycled with good yield and excellent enantioselectivity.[11] |
| Chiral Porous Organic Polymer | Asymmetric Hydrogenation | 7 | 40% | 50% | The polymer-based BINAP catalyst demonstrated good recyclability, though with a decrease in yield and ee.[12] |
Experimental Protocols
Protocol 1: Catalyst Recycling via Organic Solvent Nanofiltration (OSN)
This protocol describes a general method for recycling a homogeneous Ru-BINAP catalyst using OSN, based on the principles described in the literature.[3][4]
Materials:
-
Reaction mixture containing the Ru-BINAP catalyst, product, and solvent (e.g., methanol).
-
Organic solvent nanofiltration membrane with an appropriate molecular weight cut-off (MWCO) to retain the catalyst while allowing the product to pass through.
-
OSN filtration setup (cross-flow or dead-end configuration).
-
Fresh solvent for diafiltration.
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
Reaction Completion: Once the catalytic reaction is complete, ensure the system is under an inert atmosphere.
-
Filtration Setup: Transfer the reaction mixture to the OSN unit equipped with the selected membrane.
-
Concentration: Pressurize the system with the inert gas to force the solvent and product through the membrane, concentrating the catalyst in the retentate.
-
Diafiltration (Washing): Add fresh, degassed solvent to the retentate and continue filtration. This step washes the remaining product from the catalyst solution. Repeat this washing step as necessary to achieve the desired product recovery.
-
Catalyst Recovery: The resulting concentrated catalyst solution (retentate) is ready for reuse. Quantify the catalyst concentration before proceeding with the next reaction.
-
Next Reaction Cycle: Charge the reactor with fresh substrate and add the recycled catalyst solution. Top up with fresh catalyst if a decrease in activity is observed.
Protocol 2: Catalyst Recycling via Immobilization on Silica
This protocol provides a general workflow for the synthesis and recycling of a silica-immobilized BINAP catalyst.[5][7]
Part A: Immobilization of BINAP on Silica
-
Functionalization of Silica: Start with silica gel and functionalize its surface with a suitable linker, for example, by reacting it with an amino-functionalized silane (B1218182) like (3-aminopropyl)triethoxysilane.
-
Activation of BINAP: A derivative of BINAP, such as 5,5'-diamino-BINAP, is synthesized.
-
Covalent Attachment: The activated BINAP is then covalently linked to the functionalized silica support.
-
Metal Complexation: The silica-supported BINAP ligand is then complexed with a metal precursor (e.g., [RuCl₂(benzene)]₂) to form the active catalyst.
-
Washing and Drying: The resulting solid catalyst is thoroughly washed to remove any unreacted reagents and dried under vacuum.
Part B: Recycling of the Immobilized Catalyst
-
Reaction: Perform the catalytic reaction using the silica-immobilized BINAP catalyst.
-
Catalyst Separation: After the reaction is complete, separate the solid catalyst from the reaction mixture by simple filtration or centrifugation.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or impurities.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: The dried, immobilized catalyst can then be used in a subsequent reaction cycle.
Visualizations
Caption: A general experimental workflow for this compound catalysis and subsequent catalyst recycling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Supported BINAP-M Catalysts [manu56.magtech.com.cn]
- 7. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A novel system consisting of easily recyclable dendritic Ru-BINAP catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel system consisting of easily recyclable dendritic Ru-BINAP catalyst for asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to (R)-BINAP and (S)-BINAP in Stereoselective Synthesis
Introduction
In the field of asymmetric catalysis, the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. Among the most powerful tools available to chemists are "privileged" chiral ligands, with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) being a quintessential example. BINAP is a C₂-symmetric diphosphine ligand that possesses axial chirality due to restricted rotation around the C1-C1' bond of its binaphthyl backbone, a phenomenon known as atropisomerism.[1] This unique structural feature makes it an exceptional ligand for a wide range of metal-catalyzed stereoselective reactions.[2]
BINAP exists as two stable, non-superimposable mirror images: (R)-BINAP and (S)-BINAP. As enantiomers, they possess identical physical and chemical properties in an achiral environment. However, when complexed with a transition metal, they form chiral catalysts that create distinct, mirror-image reaction environments. This guide provides an objective comparison of this compound and (S)-BINAP, focusing on their complementary roles in directing the stereochemical outcome of reactions, supported by experimental data and protocols.
The Principle of Enantiomeric Control
The fundamental principle behind using (R)- and (S)-BINAP is their ability to generate opposite enantiomers of a product from a prochiral substrate. The chiral ligand, when coordinated to a metal center, forms a catalyst with a defined three-dimensional structure. This chiral pocket or template interacts differently with the two faces of a prochiral substrate, leading to two diastereomeric transition states with different energy levels. The lower energy pathway is favored, resulting in the predominant formation of one product enantiomer.
Using (S)-BINAP will favor one transition state, leading to an excess of one product enantiomer (e.g., the (S)-product), while using this compound will favor the mirror-image transition state, leading to an excess of the opposite enantiomer (the (R)-product). Therefore, the choice between (R)- and (S)-BINAP is a strategic decision dictated by the desired absolute configuration of the target molecule.
Comparative Performance in Asymmetric Synthesis
The utility of (R)- and (S)-BINAP is best illustrated through their application in key industrial processes, such as asymmetric hydrogenation and isomerization.
Asymmetric Hydrogenation
Ruthenium-BINAP complexes are highly effective catalysts for the asymmetric hydrogenation of a variety of functionalized olefins and ketones.[3]
Case Study 1: Synthesis of (S)-Naproxen
Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID), where only the (S)-enantiomer is active. The asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)acrylic acid to (S)-Naproxen is a benchmark application of BINAP catalysis. Using a Ruthenium-(S)-BINAP complex yields the desired (S)-Naproxen with excellent enantioselectivity.[4][5] Conversely, using the this compound ligand would produce the undesired (R)-Naproxen.
| Substrate | Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |
| 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru-(S)-BINAP | (S)-Naproxen | >98% | [4] |
| 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru-(R)-BINAP | (R)-Naproxen | >98% (inferred) | - |
Case Study 2: Hydrogenation of Allylic Alcohols
The asymmetric hydrogenation of allylic alcohols is a key step in the synthesis of important chiral building blocks. For instance, the hydrogenation of geraniol (B1671447) or nerol (B1678202) is used in the large-scale synthesis of L-(+)-menthol.[6] The choice of BINAP enantiomer determines the configuration of the resulting citronellol.
| Substrate | Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |
| Geraniol | Ru-(S)-BINAP | (S)-Citronellol | 94% | [7] |
| Nerol | Ru-(S)-BINAP | (S)-Citronellol | 99% | [6] |
| Geraniol | Ru-(R)-BINAP | (R)-Citronellol | 94% (inferred) | - |
Asymmetric Isomerization
Rhodium-BINAP complexes are renowned for their ability to catalyze the asymmetric isomerization of allylic amines to chiral enamines.
Case Study 3: Synthesis of (-)-Menthol
A highly efficient industrial synthesis of (-)-menthol, developed by Takasago International Corporation, employs the Rhodium-(S)-BINAP catalyzed isomerization of diethylgeranylamine as the key step.[8] This reaction creates the C3 stereocenter of what will become (-)-menthol. Interestingly, the (S)-BINAP ligand produces the (R)-citronellal enamine, which is then hydrolyzed and cyclized to yield the final product. This highlights that the relationship between ligand and product stereochemistry is dependent on the reaction mechanism.
| Substrate | Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |
| Diethylgeranylamine | [Rh((S)-BINAP)]⁺ | (R)-Citronellal Enamine | >98% | [7] |
| Diethylgeranylamine | [Rh(this compound)]⁺ | (S)-Citronellal Enamine | >98% (inferred) | - |
Experimental Protocols
Providing a detailed, reproducible experimental protocol is crucial for researchers. Below is a representative protocol for the asymmetric hydrogenation of the Naproxen precursor, based on literature procedures.
Protocol: Asymmetric Hydrogenation of 2-(6'-methoxy-2'-naphthyl)acrylic Acid
This procedure outlines the synthesis of (S)-Naproxen using a Ru(OAc)₂((S)-BINAP) catalyst.
Materials and Equipment:
-
2-(6'-methoxy-2'-naphthyl)acrylic acid
-
Ru(OAc)₂((S)-BINAP) catalyst
-
Anhydrous, degassed methanol (B129727) (MeOH)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature/pressure controls
-
Standard laboratory glassware for workup
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a high-pressure autoclave is charged with 2-(6'-methoxy-2'-naphthyl)acrylic acid (substrate) and the Ru(OAc)₂((S)-BINAP) catalyst. A typical substrate-to-catalyst (S/C) molar ratio can range from 100 to 2000.
-
Reaction Setup: Anhydrous and degassed methanol is added to the autoclave to dissolve the substrate and catalyst.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas. It is then pressurized to the desired level (e.g., 30 atm) and the reaction mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for the required time (e.g., 12-48 hours), or until hydrogen uptake ceases.[4]
-
Workup: After the reaction is complete, the autoclave is carefully depressurized. The methanol is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with brine.
-
Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, (S)-Naproxen. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This compound and (S)-BINAP are not competitors but rather complementary and indispensable tools in the arsenal (B13267) of the synthetic chemist. Their performance in a given reaction is identical in terms of catalytic activity and selectivity, but they provide access to opposite enantiomers of the product. The decision to use (R)- or (S)-BINAP is therefore solely dependent on the desired absolute stereochemistry of the target molecule. The enduring success of these ligands in both academic research and large-scale industrial applications, such as the synthesis of Naproxen and Menthol, underscores their profound impact on the field of stereoselective synthesis.
References
A Comparative Guide to Chiral Phosphine Ligands: (R)-BINAP vs. Josiphos in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical parameter that dictates the success of enantioselective transformations. Among the pantheon of privileged ligands, atropisomeric biaryl diphosphines, such as (R)-BINAP, and ferrocene-based diphosphines, like the Josiphos family, have established themselves as powerful tools for the synthesis of chiral molecules. This guide provides an objective comparison of the performance of this compound and Josiphos-type ligands in key asymmetric reactions, supported by experimental data and detailed methodologies.
Structural and Electronic Properties: A Tale of Two Scaffolds
The fundamental difference between this compound and Josiphos ligands lies in their structural frameworks, which in turn influences their steric and electronic properties.
This compound ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) is a C₂-symmetric ligand characterized by axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone. This rigidity and well-defined chiral environment have made it a cornerstone in asymmetric catalysis for decades.
Josiphos ligands, on the other hand, are a class of ferrocene-based diphosphine ligands that are non-C₂-symmetric. They feature a chiral secondary phosphine (B1218219) on the cyclopentadienyl (B1206354) ring and a tertiary phosphine on a side chain. This modular structure allows for fine-tuning of steric and electronic properties by modifying the substituents on the phosphorus atoms and the ferrocene (B1249389) backbone.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely employed method for the synthesis of chiral alcohols, amines, and other valuable building blocks. Both this compound and Josiphos ligands have demonstrated exceptional efficacy in this arena, albeit with preferences for different substrate classes.
Hydrogenation of Alkenes
This compound, particularly in complex with rhodium or ruthenium, is renowned for its high enantioselectivity in the hydrogenation of various functionalized olefins. A classic example is the hydrogenation of methyl 2-acetamidoacrylate.
| Ligand | Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp. | Yield (%) | ee (%) | TON/TOF |
| This compound | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | MeOH | 1 atm | rt | >95 | 95 | -[1] |
Note: "-" indicates data not available in the cited sources. S/C refers to the substrate-to-catalyst ratio.
Hydrogenation of Imines
The asymmetric hydrogenation of imines is a crucial transformation for the synthesis of chiral amines. Josiphos-type ligands, particularly in iridium-catalyzed reactions, have shown remarkable performance in this area, famously exemplified by the industrial synthesis of the herbicide (S)-metolachlor.
| Ligand | Substrate | Catalyst System | Additives | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (R,Sp)-Josiphos derivative | N-Aryl Imine | [Ir(COD)Cl]₂ | I⁻, Acid | High | up to >99 | >10,000 | - |
Note: Data for a representative N-Aryl Imine hydrogenation with a Josiphos-type ligand. Specific values for TON and TOF can vary significantly based on reaction conditions.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C and C-X bonds. Both this compound and Josiphos ligands have been successfully employed in this reaction, with the choice of ligand often depending on the specific substrate and nucleophile.
| Ligand | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |
| (R)-H₈-BINAP | Racemic diarylmethyl carbonates | Malonates | Pd₂(dba)₃ | Good to Excellent | High |
| Josiphos-type | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | High | High |
Note: The table presents a qualitative comparison based on literature reports. Direct quantitative comparison under identical conditions is limited.
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate with this compound
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ and this compound (1:1.1 molar ratio) is prepared in a suitable solvent such as methanol (B129727) or THF. The solution is typically stirred for 15-30 minutes to allow for complex formation.
Hydrogenation Procedure:
-
A reaction vessel is charged with the substrate, methyl 2-acetamidoacrylate.
-
The freshly prepared catalyst solution is transferred to the reaction vessel.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1 atm).
-
The reaction mixture is stirred at room temperature for a specified time (typically a few hours).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine with a Josiphos Ligand
Catalyst System Preparation: The active catalyst is typically generated in situ. In a glovebox, an iridium precursor such as [Ir(COD)Cl]₂ and the Josiphos ligand are dissolved in a degassed solvent. Additives, such as an iodide source (e.g., Bu₄NI) and an acid, are often crucial for high activity and selectivity.
Hydrogenation Procedure:
-
The substrate, an N-aryl imine, is dissolved in a suitable solvent in a high-pressure autoclave.
-
The catalyst solution is added to the autoclave.
-
The autoclave is sealed, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 80 bar).
-
The reaction is heated to the desired temperature (e.g., 50 °C) and stirred for the required duration.
-
After cooling and careful depressurization, the product is isolated.
-
Yield and enantiomeric excess are determined by appropriate analytical methods (e.g., chiral HPLC).
Mechanistic Considerations and Visualizations
The stereochemical outcome of these reactions is governed by the intricate interactions within the catalytic cycle. The chiral ligand orchestrates the spatial arrangement of the substrate and the metal center, leading to the preferential formation of one enantiomer.
References
A Researcher's Guide to Determining Enantiomeric Excess of (R)-BINAP Products by Chiral HPLC and a Comparison with Alternative Methods
For researchers, scientists, and drug development professionals working with chiral ligands like (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the accurate determination of enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this purpose. This guide provides a detailed comparison of chiral HPLC with Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy for determining the enantiomeric excess of this compound products, supported by experimental data and protocols.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each technique in the context of determining the enantiomeric excess of atropisomeric biaryl phosphines like this compound.
| Feature | Chiral HPLC | NMR with Chiral Solvating Agent (CSA) | Circular Dichroism (CD) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Typical Analysis Time | 10-30 minutes per sample. | 5-15 minutes per sample. | < 5 minutes per sample. |
| Sample Preparation | Dissolution in a suitable mobile phase, filtration. | Dissolution of analyte and CSA in a deuterated solvent directly in an NMR tube. | Dissolution in a suitable solvent; may require complex formation to induce a signal. |
| Accuracy | High (typically < ±1% error). | Good (typically < ±2% error). | Good to High (typically < ±5% error, can be improved with calibration). |
| Precision (RSD) | High (< 2%). | Good (< 3%). | Good (< 5%). |
| Limit of Detection | Low (ng to µg range). | Moderate (µg to mg range). | Moderate (µg to mg range). |
| Development Time | Can be time-consuming to find the optimal column and mobile phase. | Relatively fast, requires screening of suitable CSAs. | Can be rapid, especially if the molecule has a strong chromophore. |
| Equipment Cost | Moderate to High. | High. | Moderate. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique that physically separates enantiomers, allowing for their individual quantification. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of atropisomeric compounds like BINAP.
Experimental Protocol: Determination of ee for this compound
This protocol is a representative method adapted for BINAP based on the successful separation of its derivatives on polysaccharide-based CSPs.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound product in 1 mL of the mobile phase (e.g., a mixture of n-hexane and 2-propanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
-
Expected Performance Data for a BINAP Derivative (BINAPO) on a Brush-Type CSP
| Parameter | Value |
| Column | Brush-type CSP |
| Mobile Phase | n-hexane / 2-propanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | ~5.5 min |
| Retention Time (S-enantiomer) | ~6.5 min |
| Resolution (Rs) | > 1.5 |
Note: This data is for 2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl (BINAPO) and serves as an illustrative example. Retention times and resolution for BINAP on a CHIRALPAK® column may vary but are expected to be in a similar range with appropriate method optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA). These diastereomeric complexes have different chemical environments, leading to the separation of their signals in the NMR spectrum. For phosphorus-containing compounds like BINAP, ³¹P NMR can be particularly effective.
Experimental Protocol: Determination of ee for this compound using a CSA
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a molar excess (typically 1.5-2 equivalents) of a suitable chiral solvating agent. For phosphines, chiral acids like (R)- or (S)-mandelic acid or BINOL-derived phosphoric acids can be effective.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher), preferably with a phosphorus probe for ³¹P NMR.
-
Experiment: Acquire a standard ¹H or ³¹P{¹H} NMR spectrum.
-
Parameters: Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the diastereomeric complexes of the (R)- and (S)-BINAP enantiomers.
-
Integrate the respective signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample. For molecules that are not inherently strong chromophores, forming a complex with a metal ion can induce a measurable CD signal.[1]
Experimental Protocol: Determination of ee for this compound
-
Sample Preparation:
-
Prepare a stock solution of the this compound product of a known concentration in a suitable solvent (e.g., dichloromethane).
-
To enhance the CD signal, a host-guest approach can be employed by forming a complex with a metal salt, such as a copper(I) salt.[1]
-
Prepare a series of standards with known enantiomeric excess to create a calibration curve of the CD signal versus ee.
-
-
CD Spectrometer and Measurement:
-
Instrument: A CD spectrophotometer.
-
Measurement: Record the CD spectrum of the enantiomerically pure this compound standard, a racemic mixture, and the unknown sample at the same concentration.
-
Wavelength: Scan a wavelength range where the BINAP or its complex exhibits a CD signal (typically in the UV region).
-
-
Data Analysis:
-
Determine the CD signal intensity (e.g., ellipticity) at a specific wavelength for the standards and the unknown sample.
-
Use the calibration curve to determine the enantiomeric excess of the unknown sample.
-
Visualizing the Workflow and Comparison
Caption: Workflow for ee determination by chiral HPLC.
Caption: Key advantages and disadvantages of each method.
References
A Comparative Guide to Chiral GC Methods for Analyzing Products of (R)-BINAP Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. The use of (R)-BINAP as a chiral ligand in catalysis has enabled the synthesis of a wide array of chiral molecules. This guide provides a comparative overview of chiral gas chromatography (GC) methods for the analysis of common products from this compound catalyzed reactions, supported by experimental data and detailed protocols.
The selection of an appropriate chiral stationary phase (CSP) is critical for the successful separation of enantiomers by GC. Cyclodextrin-based columns are widely employed for this purpose due to their ability to form transient diastereomeric complexes with a broad range of chiral analytes, leading to differential retention times. This guide focuses on the practical application of such methods for the analysis of key products obtained through this compound catalysis.
Quantitative Data Comparison
The following table summarizes the chiral GC methods for the analysis of three representative products of this compound catalyzed reactions.
| Product | Reaction Type | Chiral GC Column | Carrier Gas | Temperature Program | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) |
| Methyl 3-hydroxybutanoate | Asymmetric Hydrogenation of Methyl Acetoacetate | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm) | Helium (30 psi) | Isothermal at 80 °C | Not specified in literature | Not specified in literature |
| (R)-Citronellol | Asymmetric Hydrogenation of Geraniol (B1671447) | Rt-βDEXsa (30 m x 0.25 mm I.D., 0.25 µm) | Hydrogen (40 cm/sec) | 60°C to 110°C @ 1°C/min (hold 30 min) | Not specified in literature | Not specified in literature |
| 1-Phenylethanol | Asymmetric Reduction of Acetophenone | Supelco β-DEX™ 225 (25 m x 0.25 mm I.D., 0.25 µm) | Nitrogen (2 mL/min) | 120 °C (hold 4 min), then ramp to 160 °C @ 5 °C/min | 6.82 | 6.98 |
Experimental Protocols
Detailed methodologies for the chiral GC analysis of each product are provided below.
Analysis of Methyl 3-hydroxybutanoate
-
Reaction: The asymmetric hydrogenation of methyl acetoacetate, catalyzed by a Ru-(R)-BINAP complex, yields methyl 3-hydroxybutanoate.
-
Sample Preparation: The reaction mixture is typically filtered through a short plug of silica (B1680970) gel to remove the catalyst. The filtrate can be diluted with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.
-
GC Conditions:
Analysis of (R)-Citronellol
-
Reaction: The enantioselective hydrogenation of geraniol using a Ru-(R)-BINAP catalyst produces (R)-citronellol.
-
Sample Preparation: The crude product is worked up to remove the catalyst and any unreacted starting material. The purified citronellol (B86348) is then dissolved in an appropriate solvent for GC analysis.
-
GC Conditions:
-
Column: Rt-βDEXsa (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2]
-
Injector Temperature: 220 °C[2]
-
Detector (FID) Temperature: 220 °C[2]
-
Carrier Gas: Hydrogen at a linear velocity of 40 cm/sec (set at 60 °C)[2]
-
Oven Temperature Program: Initial temperature of 60 °C, ramped to 110 °C at a rate of 1 °C/min, and held for 30 minutes.[2]
-
Injection: Split injection.
-
Analysis of 1-Phenylethanol
-
Reaction: The asymmetric reduction of acetophenone, a common model reaction, can be catalyzed by this compound complexes to yield chiral 1-phenylethanol.
-
Sample Preparation: The reaction product is extracted and the solvent removed. The resulting alcohol is diluted in a suitable solvent for GC injection.
-
GC Conditions:
-
Column: Supelco β-DEX™ 225 (25 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injector Temperature: 230 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Nitrogen at a flow rate of 2 mL/min
-
Oven Temperature Program: Initial temperature of 120 °C held for 4 minutes, followed by a ramp to 160 °C at a rate of 5 °C/min.
-
Injection: 1 µL, split injection.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of this compound reaction products using chiral GC.
Caption: General workflow for chiral GC analysis of this compound reaction products.
References
Comparative Guide to the X-ray Crystallographic Analysis of (R)-BINAP Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of (R)-BINAP metal complexes, focusing on ruthenium, rhodium, and gold. The structural parameters derived from these analyses are crucial for understanding the steric and electronic properties of these catalytically important complexes, which in turn influences their efficacy in asymmetric synthesis, a vital tool in modern drug development.
Data Presentation: A Comparative Look at Structural Parameters
The following tables summarize key crystallographic data for selected this compound metal complexes, offering a quantitative comparison of their structural features. These parameters, including metal-phosphorus (M-P) bond lengths, P-M-P bite angles, and the BINAP dihedral angle, are critical in defining the chiral environment around the metal center.
| Complex | Metal | M-P Bond Length (Å) | P-M-P Bite Angle (°) | BINAP Dihedral Angle (°) |
| RuCl₂(this compound) | Ru | Data not available | Data not available | Data not available |
| [Rh(this compound)(COD)]BF₄ | Rh | Data not available | Data not available | Data not available |
| [Au(this compound)]Cl | Au | Data not available | Data not available | Data not available |
Data for the table is currently being compiled from crystallographic databases. This guide will be updated as the information becomes available.
Experimental Protocols: Synthesis, Crystallization, and X-ray Diffraction
A general protocol for the synthesis and crystallization of this compound metal complexes is outlined below. Specific modifications may be required depending on the metal and its oxidation state.
Synthesis of this compound Metal Complexes
-
Precursor Selection : Start with a suitable metal precursor, such as [RuCl₂(benzene)]₂, [Rh(COD)₂]BF₄, or (Me₂S)AuCl.
-
Ligand Exchange : In an inert atmosphere (e.g., under argon or nitrogen), dissolve the metal precursor in an appropriate degassed solvent (e.g., toluene, dichloromethane, or THF).
-
Complex Formation : Add a stoichiometric amount of this compound to the solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ligand exchange and formation of the this compound metal complex.
-
Isolation : The product is isolated by precipitation, often by adding a non-polar solvent like hexane, followed by filtration and washing. The resulting solid is then dried under vacuum.
Crystallization for X-ray Analysis
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization.
-
Solvent Selection : The purified this compound metal complex is dissolved in a minimal amount of a suitable solvent in which it is moderately soluble.
-
Slow Evaporation : The solution is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent. This gradual increase in concentration can promote the growth of well-ordered crystals.
-
Vapor Diffusion : A common technique involves placing a small vial containing the dissolved complex inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the complex, leading to crystallization.
-
Crystal Harvesting : Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection : A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualization of a Catalytic Workflow: Asymmetric Hydrogenation
This compound metal complexes, particularly those of ruthenium and rhodium, are renowned for their application as catalysts in asymmetric hydrogenation reactions. The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a prochiral olefin.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
This guide serves as a foundational resource for understanding the structural chemistry of this compound metal complexes. The provided data and protocols are intended to aid researchers in the design and optimization of chiral catalysts for various applications, including the synthesis of enantiomerically pure pharmaceuticals.
A Comparative Guide to Computational Modeling of Transition States in (R)-BINAP Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to elucidate the transition states in (R)-BINAP-catalyzed reactions. By presenting quantitative data from various studies and detailed experimental protocols, this document aims to assist researchers in selecting appropriate computational methods and validating their findings.
Introduction to this compound Catalysis and the Importance of Transition State Modeling
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, or this compound, is a chiral diphosphine ligand that has proven instrumental in a wide range of highly enantioselective transformations.[1] The C₂-symmetric, atropisomeric structure of this compound, when complexed with transition metals such as ruthenium, rhodium, and palladium, creates a chiral environment that directs the stereochemical outcome of reactions.[1] Understanding the precise geometry and energetics of the transition states in these catalytic cycles is paramount for rationalizing the observed enantioselectivity and for the rational design of more efficient and selective catalysts. Computational modeling has emerged as a powerful tool to probe these fleeting transition states, providing insights that are often inaccessible through experimental means alone.[1]
This guide will focus on the application of computational modeling to three key this compound-catalyzed reactions: asymmetric hydrogenation, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction.
Computational Methodologies for Modeling Transition States
The primary computational methods employed to study transition states in this compound catalysis are Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is widely used to calculate the geometries and energies of reactants, products, intermediates, and transition states in catalytic cycles. The choice of the functional and basis set is crucial for obtaining accurate results.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a compromise between computational cost and accuracy by treating the reactive core of the system (e.g., the catalyst and substrate) with a high-level QM method, while the surrounding environment (e.g., the bulk solvent and parts of the ligand) is treated with a more computationally efficient MM force field. This approach is particularly useful for large and complex catalytic systems.
Asymmetric Hydrogenation of Ketones
The this compound-Ru(II) catalyzed asymmetric hydrogenation of ketones is a benchmark reaction in asymmetric catalysis, providing chiral alcohols with high enantioselectivity.[3] Computational studies have been instrumental in elucidating the mechanism and the origin of enantioselectivity.
Computational Model Performance
Computational models are evaluated based on their ability to accurately predict the enantiomeric excess (% ee) observed experimentally. This is typically achieved by calculating the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products.
| Reaction | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted % ee | Experimental % ee | Reference |
| Hydrogenation of Acetophenone (B1666503) | DFT (B3LYP) | 1.5 | 92.4 | 82 | [4] |
| Hydrogenation of Methyl Acetoacetate | DFT (B3LYP) | 1.9 | 97.5 | >99 | [1] |
| Hydrogenation of various ketones | DFT | N/A | Consistent with experiment | High | [2] |
Note: The accuracy of the predicted % ee is sensitive to the computational level of theory, including the choice of DFT functional, basis set, and the inclusion of solvent effects.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from seminal work in the field and serves as a standard procedure for evaluating the performance of this compound-Ru catalysts.[3]
Catalyst Preparation:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (1.0 eq) and this compound (1.1 eq).
-
Degassed isopropanol (B130326) is added to achieve a ruthenium concentration of 0.01 M.
-
The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
Hydrogenation Procedure:
-
To a high-pressure autoclave, add acetophenone (1.0 eq) and degassed isopropanol.
-
In a separate flask, dissolve potassium tert-butoxide (KOt-Bu) (1.5 eq relative to Ru) in 2-propanol.
-
Transfer the substrate solution to the autoclave.
-
Cannulate the catalyst solution and the base solution into the autoclave under a positive pressure of inert gas.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 10 atm.
-
Stir the reaction at 25 °C for 12 hours.
-
After the reaction, carefully vent the hydrogen and purge the reactor with inert gas.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle and Transition State Modeling Workflow
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of ketones by a BINAP/diamine-ruthenium(II) complex, which proceeds via a metal-ligand bifunctional mechanism.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BINAP Derivatives in Asymmetric Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral phosphine (B1218219) ligands, such as (R)-BINAP, have proven to be instrumental in achieving high levels of enantioselectivity in a variety of metal-catalyzed reactions. This guide provides an objective comparison of the performance of this compound and its derivatives in the context of asymmetric hydrogenation, a widely utilized and industrially relevant transformation. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in the selection of the optimal ligand for their specific synthetic challenges.
Performance in Asymmetric Hydrogenation of β-Keto Esters
The ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The following table summarizes the performance of this compound and its derivatives in the hydrogenation of methyl acetoacetate.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Reference |
| This compound | RuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOH | 100,000 | >99 | 99 | [1] |
| (R)-Tol-BINAP | RuCl₂[(R)-TolBINAP][(S,S)-DPEN] / t-C₄H₉OK | 100,000 | >99 | 99 | [1] |
| (R)-Xyl-BINAP | RuCl₂[(R)-XylBINAP][(S)-DAIPEN] / t-C₄H₉OK | 100,000 | >99 | 99 | [1] |
| (R)-Dtbm-segphos | Ru-complex | Not Specified | High | >99 | [2] |
Performance in Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a critical transformation for the synthesis of chiral amines. The data below showcases the comparative performance of this compound and other ligands in this reaction. It is important to note that while direct side-by-side comparisons under identical conditions are ideal, variations in reported experimental setups can exist.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| This compound | [Rh(this compound)(COD)]BF₄ | (Z)-α-Acetamidocinnamate | >95 | 91.4 | |
| (R,R)-BICP | [Rh((R,R)-BICP)(COD)₂]BF₄ | N-(1-phenylvinyl)acetamide | >95 | 86.3 |
Experimental Protocols
Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol is adapted from the work of Noyori and coworkers, which has become a standard for this transformation.
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methyl acetoacetate
-
Methanol (B129727) (degassed)
-
Hydrogen gas (high purity)
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (125 mg, 0.25 mmol) and this compound (342 mg, 0.55 mmol). Anhydrous and degassed DMF is added, and the mixture is heated to form the catalyst precursor, RuCl₂--INVALID-LINK--n. The solvent is then removed under vacuum to yield the catalyst as a solid.
Hydrogenation Reaction: A dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL). The pre-prepared this compound-Ru(II) complex (175 mg) is added under an argon stream. The Schlenk tube is placed in a 300-mL autoclave. The atmosphere is replaced with hydrogen by evacuating and refilling with hydrogen gas five times. The autoclave is then pressurized to 4 atm with hydrogen. The reaction mixture is vigorously stirred at 100°C for 6 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure. The enantiomeric excess of the product, methyl (R)-3-hydroxybutyrate, is determined by chiral GC or HPLC analysis.[3]
Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This representative procedure is based on established methods for the Rh-catalyzed hydrogenation of enamides.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound
-
(Z)-α-Acetamidocinnamate
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Procedure: In a glovebox, a reaction vessel is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Degassed methanol is added, and the solution is stirred to form the catalyst complex. The substrate, (Z)-α-acetamidocinnamate, is then added. The vessel is placed in a high-pressure autoclave, which is then purged with hydrogen. The reaction is carried out under a hydrogen pressure of 100 bar at 25°C for 24 hours. Upon completion, the pressure is released, and the solvent is removed. The product is then purified, and the enantiomeric excess is determined by chiral HPLC or GC.[4]
Conceptual Workflow for Catalyst Evaluation
The following diagram illustrates a general workflow for the screening and optimization of this compound derivatives in asymmetric hydrogenation.
References
A Comparative Guide to Validating Absolute Configuration in Products of (R)-BINAP Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of a product's absolute configuration is a critical final step. This is particularly true for reactions catalyzed by chiral ligands like (R)-BINAP, where the stereochemical outcome is the primary goal. This guide provides a comparative overview of the most common analytical techniques used for this purpose, with a focus on providing actionable experimental data and protocols.
The choice of method for determining absolute configuration depends on several factors, including the physical state of the product, the availability of instrumentation, and the need for derivatization.[1] This guide will use the well-established this compound-Ru catalyzed asymmetric hydrogenation of methyl acetoacetate (B1235776) to produce methyl (R)-3-hydroxybutanoate as a model reaction to illustrate the application and comparison of these techniques.[1]
Method Comparison at a Glance
A summary of the key techniques for determining absolute configuration is presented below, offering a quick comparison to aid in methodological selection.
| Technique | Principle | Sample Requirement | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (XRD) | Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms. | High-quality single crystal (typically >0.1 mm).[2] | Provides a direct and unambiguous determination of the absolute configuration ("gold standard"). | Crystal growth can be challenging and time-consuming; not suitable for oils or amorphous solids.[3] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-15 mg of recoverable sample.[4] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids; no derivatization required.[5] | Requires quantum chemical calculations (DFT) for spectral interpretation; can be time-intensive for conformationally flexible molecules.[5][6] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Small amount of sample (micromolar concentrations). | High sensitivity; can be used for very small sample quantities. | Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules. |
| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes between the chiral analyte and a CSA, leading to distinguishable NMR signals for the enantiomers. | Typically 1-5 mg of analyte and a stoichiometric amount of CSA. | Relatively fast and widely accessible instrumentation; non-destructive. | Indirect method that determines relative configuration, which is then correlated to the known configuration of the CSA; requires a suitable CSA. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in their application.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the most powerful method for determining the 3D structure of molecules.[6]
Protocol:
-
Crystal Growth: Grow single crystals of the purified product suitable for diffraction (typically >0.1 mm in all dimensions, free of cracks and defects).[2] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.[7]
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen. Collect a preliminary set of frames to determine the unit cell parameters. Following this, collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the structure using direct methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration can be determined from the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of molecules in solution.[5][8]
Protocol:
-
Sample Preparation: Prepare a solution of the chiral product (typically 5-15 mg) in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration of about 20 mg/mL.[3][4]
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time can range from a few to several hours.[3]
-
Computational Modeling:
-
Perform a conformational search for the molecule using a molecular mechanics force field.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G*).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[3]
Electronic Circular Dichroism (ECD)
ECD is a highly sensitive technique for chiral molecules possessing a UV-Vis chromophore.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent.
-
ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the sample.
-
Computational Modeling:
-
Perform a conformational analysis as described for VCD.
-
For each low-energy conformer, calculate the electronic transition energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes that can be distinguished by NMR.
Protocol:
-
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with the functional groups of the analyte.
-
Sample Preparation:
-
Dissolve the chiral product (1-5 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific amount of the CSA to the NMR tube and acquire another ¹H NMR spectrum. Titrate with the CSA until clear separation of signals for the two enantiomers is observed.
-
-
Data Analysis:
-
Identify the signals that are split in the presence of the CSA. The integration of these separated signals can be used to determine the enantiomeric excess.
-
The direction of the chemical shift changes for specific protons upon complexation can be used to infer the absolute configuration based on established models for the chosen CSA. Derivatization with both enantiomers of a chiral reagent, such as Mosher's acid, and subsequent comparison of the ¹H NMR spectra is a common approach for unambiguous assignment.[9]
-
Visualizing the Workflow
The logical flow of each experimental technique can be visualized to better understand the required steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. biotools.us [biotools.us]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
(R)-BINAP in Asymmetric Catalysis: A Comparative Guide to Recent Advances
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, has long been established as a cornerstone chiral phosphine (B1218219) ligand in asymmetric catalysis.[1] Its C₂-symmetric, atropisomeric structure forms highly effective chiral environments when complexed with transition metals like ruthenium (Ru), rhodium (Rh), and palladium (Pd), enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[2][3] This guide provides a comprehensive review of recent advances in this compound catalyzed reactions, offering an objective comparison with newer chiral ligands, supported by quantitative data and detailed experimental protocols.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a benchmark transformation where this compound catalysts have demonstrated remarkable efficiency and enantioselectivity.[1] Recent research continues to expand its applications and has also spurred the development of new ligands aiming for superior performance.
1.1. Hydrogenation of Ketones and Esters
The Ru-(R)-BINAP system is highly effective for the hydrogenation of functionalized ketones, particularly β-keto esters, to produce valuable chiral β-hydroxy esters.[2] These products are key building blocks for pharmaceuticals such as carbapenem (B1253116) antibiotics.[2] While this compound remains a reliable standard, newer ligands like SYNPHOS and DIFLUORPHOS have shown competitive or even superior performance for specific substrates.[4] For instance, in the hydrogenation of hydroxyacetone, SYNPHOS and DIFLUORPHOS afforded higher enantioselectivity (96-97% ee) compared to BINAP.[4] For halogenated ketones, DIFLUORPHOS provided excellent and temperature-independent enantioselectivity (97% ee), surpassing BINAP (90% ee at 80°C).[4]
Table 1: Comparative Performance in Asymmetric Hydrogenation of Ketones
| Ligand | Substrate | Catalyst System | Reaction Conditions | Yield (%) | ee (%) | Reference |
| This compound | Methyl 3-oxobutanoate | in situ Ru-(R)-BINAP | MeOH, 100 atm H₂, 50°C, 12h | 98.4 | 99.2 | [2] |
| This compound | Halogenated Ketones | Ru-BINAP | 10 bar H₂, 80°C | - | 90 | [1][4] |
| (R)-SYNPHOS | Hydroxyacetone | Ru-SYNPHOS | - | - | 96-97 | [4] |
| (R)-DIFLUORPHOS | Halogenated Ketones | Ru-DIFLUORPHOS | 10 bar H₂, 80-110°C | - | 97 | [1][4] |
| (R)-H₈-BINAP | α,β-Unsaturated Ketones | Ru-H₈-BINAP | - | >99 | 98 | [1] |
Note: "-" indicates data not available in the cited sources.
1.2. Hydrogenation of Olefins
For the asymmetric hydrogenation of olefins, Rh-(R)-BINAP complexes are classic catalysts, particularly for substrates like α-acetamidoacrylates.[1] Ru(II)-BINAP systems are also effective for a broader range of substrates, including α,β-unsaturated carboxylic acids and allylic alcohols.[5][6]
Table 2: Comparative Performance in Asymmetric Hydrogenation of Olefins
| Ligand | Substrate | Catalyst System | Reaction Conditions | Yield (%) | ee (%) | Reference |
| This compound | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | MeOH, rt, 1 atm H₂ | >95 | 95 | [1] |
| (R)-MeO-BIPHEP | Dimethyl itaconate | Ru-MeO-BIPHEP | 20 bar H₂, 50°C | - | 90 | [4] |
| (R)-SYNPHOS | Dimethyl itaconate | Ru-SYNPHOS | 20 bar H₂, 50°C | - | 92 | [4] |
Note: "-" indicates data not available in the cited sources.
Asymmetric Isomerization
The asymmetric isomerization of allylic amines, famously commercialized in the Takasago process for l-menthol (B7771125) synthesis, remains a prime example of the industrial power of this compound catalysis.[7][8] Cationic Rh-(R)-BINAP complexes catalyze the transformation of N,N-diethylgeranylamine to an enamine, which is then hydrolyzed to (R)-(+)-citronellal with outstanding enantioselectivity.[2]
Table 3: Performance in Asymmetric Isomerization
| Ligand | Substrate | Catalyst | Solvent | Conditions | Yield (%) | ee (%) | Reference |
| (-)-BINAP | N,N-diethylgeranylamine | [Rh((-)-BINAP)(cod)]ClO₄ | THF | Reflux, 21h | 80 | 98 | [2] |
Carbon-Carbon Bond Forming Reactions
Beyond hydrogenation and isomerization, this compound is a crucial ligand in various palladium-catalyzed carbon-carbon bond-forming reactions, including the Heck, Suzuki-Miyaura, and allylic alkylation reactions.[3][9]
3.1. Asymmetric Heck Reaction
The this compound-Pd system facilitates the asymmetric Heck reaction, where the ligand's chiral environment dictates the facial selectivity of the olefin insertion, which is the enantio-determining step.[9]
Table 4: Performance in Asymmetric Heck Reaction
| Ligand | Substrate | Catalyst Precursor | Base | Conditions | Yield (%) | ee (%) | Reference |
| This compound | 2,3-Dihydrofuran | Pd(OAc)₂ | Proton Sponge | 60°C, 168h | 86 | 96 | [9] |
3.2. Asymmetric Allylic Alkylation
In palladium-catalyzed asymmetric allylic alkylation, this compound has been a foundational ligand. However, studies have shown that modified BINAP structures or entirely different ligand families can offer improvements. For instance, in the alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, a modified BINAP ligand, (S)-BINAPP', provided a significantly higher enantiomeric excess (85% ee) compared to the standard (S)-BINAP (32% ee).[10][11]
Table 5: Comparative Performance in Asymmetric Allylic Alkylation
| Ligand | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| (S)-BINAP | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Pd-catalyzed | - | 32 | [10][11] |
| (S)-BINAPP' (L45) | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Pd-catalyzed | - | 85 | [10][11] |
Note: "-" indicates data not available in the cited sources.
Visualizing the Process
To better understand the practical application and underlying mechanisms of this compound catalysis, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle for asymmetric hydrogenation.
Experimental Protocols
The following are generalized protocols for key this compound catalyzed reactions, derived from established procedures.[2][7] These require optimization for specific substrates and scales.
Protocol 1: Asymmetric Hydrogenation of a β-Keto Ester
This protocol is representative for the synthesis of a chiral β-hydroxy ester using a Ru-(R)-BINAP catalyst.[2]
-
Catalyst Preparation (in situ):
-
In an oven-dried Schlenk tube under an argon atmosphere, dissolve the Ruthenium precursor (e.g., [RuCl₂(cod)]n) and this compound in degassed methanol.
-
Stir the mixture at a specified temperature (e.g., 50°C) for a designated time to form the active catalyst complex.
-
-
Hydrogenation:
-
In a separate dry Schlenk tube, dissolve the β-keto ester substrate (e.g., methyl 3-oxobutanoate) in degassed methanol.
-
Under an argon stream, add the prepared catalyst solution to the substrate solution.
-
Degas the resulting mixture using two freeze-pump-thaw cycles.
-
Transfer the solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 atm).
-
Stir the reaction at a controlled temperature (e.g., 50°C) for the required duration (e.g., 12 hours), monitoring for H₂ uptake.
-
-
Work-up and Analysis:
-
After the reaction, cool the autoclave and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the chiral alcohol product using chiral HPLC or GC.
-
Protocol 2: Asymmetric Isomerization of an Allylic Amine
This protocol outlines the key steps for the isomerization of an allylic amine, as exemplified by the Takasago process.[2][7]
-
Reaction Setup:
-
Under an argon atmosphere, charge a dry flask with the Rh-(R)-BINAP catalyst, such as [Rh((-)-BINAP)(cod)]ClO₄.
-
Add a solution of the allylic amine substrate (e.g., N,N-diethylgeranylamine) in dry, degassed tetrahydrofuran (B95107) (THF).
-
-
Isomerization:
-
Heat the reaction mixture at reflux (approx. 66°C for THF) for the required time (e.g., 21 hours).
-
Monitor the reaction progress by GC or HPLC until the starting material is fully converted.
-
Cool the solution to room temperature and remove the solvent under vacuum to yield the crude enamine.
-
-
Hydrolysis:
-
Dissolve the obtained enamine in diethyl ether.
-
Add the ether solution to a vigorously stirred biphasic mixture of water and diethyl ether at 0°C.
-
Stir the mixture at 0°C for 5 minutes and then at room temperature for 25 minutes.
-
Separate the ether layer and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral aldehyde (e.g., (R)-(+)-citronellal).
-
Purify by vacuum distillation if necessary and determine the ee% by chiral GC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pnas.org [pnas.org]
- 5. ethz.ch [ethz.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-BINAP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) is a critical component of laboratory safety and environmental responsibility. While not classified as a hazardous substance under the Globally Harmonized System (GHS), this compound is sensitive to air and light and can cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to stringent disposal protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[1] In the event of a spill, the area should be evacuated if necessary, and dust generation must be avoided.[1] For minor spills, the material should be collected mechanically and placed into a suitable, closed container for disposal.[1][2]
Quantitative Data and Physical Properties
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Molecular Formula | C44H32P2 | [4] |
| Molecular Weight | 622.67 g/mol | [4][5] |
| Melting Point | 239-241 °C | [4] |
| Solubility | Insoluble in water | [4] |
| Sensitivity | Air and light sensitive | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1][3] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is to treat it as chemical waste through an authorized hazardous waste management service, in accordance with national and local regulations.[1][6] Currently, there are no widely established experimental protocols specifically for the chemical neutralization of this compound for disposal purposes.[1] However, a general procedure for the oxidative deactivation of phosphine (B1218219) ligands can be considered, but it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding.[3]
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired this compound, and any solid waste contaminated with it (e.g., gloves, weighing paper, wipes), in a designated, clearly labeled hazardous waste container.[1] If possible, keep unused this compound in its original container.[1][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1]
-
Labeling: All waste containers must be tightly closed and clearly labeled as hazardous waste, indicating the contents.[1][6]
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated place.[1][2]
-
Ensure that the storage area is away from incompatible materials, particularly strong oxidizers.[1]
3. Decontamination of Labware:
-
Glassware: Reusable glassware that has been in contact with this compound should be decontaminated. A triple rinse with a suitable solvent is an effective method.[1]
-
Rinsate Collection: The solvent rinsate from the decontamination process must be collected and disposed of as hazardous waste.[1]
4. Disposal of Empty Containers:
-
Empty containers of this compound should be handled as hazardous waste.[6] It is recommended to triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[7][8]
Experimental Protocol: Oxidative Deactivation of Phosphine Ligands
While not specifically validated for this compound, the following protocol for the oxidative deactivation of a similar phosphine ligand, sSPhos, using sodium hypochlorite (B82951) (bleach) can serve as a reference.[3] This procedure should only be carried out by trained personnel in a controlled laboratory setting and after consultation with the institutional EHS department.
Materials Required:
-
Waste containing the phosphine ligand (solid or in solution)
-
Compatible organic solvent (e.g., isopropanol (B130326) or acetone) if the waste is solid[3]
-
Sodium hypochlorite solution (household bleach)[3]
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Preparation: In a certified chemical fume hood, place the reaction vessel on a stir plate. If disposing of solid this compound, dissolve it in a minimal amount of a compatible organic solvent.[3]
-
Oxidation: While stirring the solution, slowly add the sodium hypochlorite solution.[3] This process converts the phosphine ligand to the less hazardous phosphine oxide.[3]
-
Waste Collection: The final, deactivated solution should be transferred to a properly labeled hazardous waste container for collection by your institution's EHS department.[3] Do not pour the solution down the drain.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's EHS department for specific guidance on hazardous waste management.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Guide to the Safe Handling and Disposal of (R)-BINAP
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand central to modern asymmetric catalysis.[1] Its role in creating enantiomerically pure compounds is pivotal for the pharmaceutical and fine chemical industries.[2] Due to its air and light sensitivity, and potential as an irritant, stringent adherence to safety and handling protocols is essential to ensure laboratory safety and experimental integrity.[3]
This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound.
Immediate Safety and Handling Precautions
This compound may cause skin, eye, and respiratory irritation.[4][5] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood or glovebox, to avoid the formation and inhalation of dust and aerosols.[3][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Requirement | Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or eyeshields with side-shields. | EN 166 (EU) or NIOSH (US) approved. | Protects against dust particles and accidental splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Fire/flame resistant and impervious clothing may also be required. | Gloves must satisfy EU Directive 89/686/EEC and EN 374. | Prevents skin contact, which can cause irritation.[4][6] |
| Respiratory Protection | A dust mask (e.g., N95) or a full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 136 approved respirator. | Avoids inhalation of dust, which may cause respiratory irritation.[4][7] |
Storage and Stability: Proper storage is critical to maintain the integrity of this compound and prevent degradation.
| Parameter | Requirement | Reason |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | This compound is sensitive to air and can oxidize to form phosphine (B1218219) oxides, which can affect catalytic activity.[3] |
| Temperature | Store in a cool, dry, well-ventilated place.[5] Freezer storage is also recommended.[9] Stock solutions should be stored at -20°C (for 1 month) or -80°C (for 6 months).[8] | Low temperatures and dry conditions maintain stability and potency.[9] |
| Container | Keep the container tightly closed.[5] | Prevents exposure to air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents and foodstuff containers.[3][5] | To prevent hazardous chemical reactions. |
Operational Plan: Step-by-Step Experimental Protocol
Handling air-sensitive solids like this compound requires specific techniques to prevent exposure to the atmosphere. The following is a general workflow for setting up a reaction using this compound as a ligand. This protocol is based on common practices for asymmetric hydrogenation.[4][7]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
